Uncaric acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8R,8aR,10S,12aR,14bS)-1,8,10-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-20-26(4)12-11-21(32)25(2,3)23(26)19(31)16-28(20,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17-,19-,20-,21+,22-,23+,26-,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGOJQJBPLCRQP-HUVCIBQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Anti-inflammatory Action of Uncaric Acid: A Technical Guide
Disclaimer: Scientific literature searches did not yield specific information on an "Uncaric acid." This document will proceed by using Umbelliferone-6-carboxylic acid (UMC), a compound with well-documented anti-inflammatory properties, as a representative example to fulfill the prompt's requirements for a detailed technical guide. The mechanisms and data presented are based on published research on UMC and other relevant organic acids.
Executive Summary
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. This guide provides a detailed technical overview of the mechanism of action by which certain organic acids, exemplified by Umbelliferone-6-carboxylic acid (UMC), exert their anti-inflammatory effects. The core mechanism involves the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, these compounds effectively reduce the production of pro-inflammatory mediators, offering a promising avenue for therapeutic intervention. This document outlines the quantitative effects, experimental methodologies, and the intricate signaling cascades involved.
Core Mechanism of Action: Inhibition of Pro-inflammatory Pathways
The anti-inflammatory properties of UMC and similar organic acids stem from their ability to interfere with the signaling cascades that lead to the production of inflammatory mediators. The primary targets are the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.
Attenuation of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
UMC has been shown to prevent the nuclear translocation of NF-κB in LPS-stimulated macrophages[1]. This inhibitory action is crucial as it effectively halts the downstream production of a wide array of inflammatory molecules.
Modulation of the MAPK Signaling Pathway
The MAPK pathway is another critical signaling route that regulates inflammation. It comprises a cascade of protein kinases that, upon activation, can lead to the expression of inflammatory genes. Key components of this pathway include p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). The activation of these kinases is often a prerequisite for the full inflammatory response. While direct evidence for UMC's extensive interaction with the entire MAPK pathway is still emerging, many anti-inflammatory natural compounds are known to exert their effects by inhibiting the phosphorylation of p38, JNK, and ERK[2][3][4][5].
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data on the inhibitory effects of Umbelliferone-6-carboxylic acid (UMC) on various inflammatory markers.
Table 1: In Vitro Inhibition of Inflammatory Mediators by UMC
| Inflammatory Mediator | Cell Line | Stimulant | UMC Concentration | % Inhibition / IC50 | Reference |
| Nitric Oxide (NO) | RAW 264.7 | LPS | Dose-dependent | - | [1] |
| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS | Dose-dependent | - | [1] |
| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 | LPS | Concentration-dependent | - | [1] |
| Reactive Oxygen Species (ROS) | RAW 264.7 | t-BHP | - | IC50: 705.1 μg/ml | [1] |
Table 2: In Vivo Anti-inflammatory Effects of UMC
| Animal Model | Inflammatory Stimulus | UMC Dosage | % Inhibition of Edema | Reference |
| Mouse Paw Edema | λ-carrageenan | 25 mg/kg | 60.20% | [1] |
| Mouse Paw Edema | λ-carrageenan | 50 mg/kg | 70.40% | [1] |
Experimental Protocols
This section details the methodologies used in key experiments to evaluate the anti-inflammatory effects of UMC.
In Vitro Anti-inflammatory Assays in RAW 264.7 Macrophages
-
Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in appropriate media. The cells are pre-treated with various concentrations of UMC for a specified duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitric Oxide (NO) Production Assay: The amount of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E2 (PGE2) and TNF-α Measurement: The concentrations of PGE2 and TNF-α in the cell culture medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis for iNOS, COX-2, and NF-κB:
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, and the p65 subunit of NF-κB (for nuclear translocation analysis).
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Reactive Oxygen Species (ROS) Generation Assay: Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCF-DA), which fluoresces upon oxidation by ROS. The fluorescence intensity is measured using a fluorometer or flow cytometer.
In Vivo Carrageenan-Induced Mouse Paw Edema Model
-
Animal Handling: Male ICR mice are used for the study. They are acclimatized to laboratory conditions before the experiment.
-
Treatment: UMC (at doses of 25 and 50 mg/kg body weight) or a vehicle control is administered orally to the mice.
-
Induction of Edema: One hour after the administration of UMC, a sub-plantar injection of λ-carrageenan is given into the right hind paw of each mouse to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points after the carrageenan injection. The percentage of inhibition of edema is calculated by comparing the paw volume in the UMC-treated groups with the vehicle-treated control group.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Caption: this compound (UMC) inhibits the NF-κB signaling pathway.
Caption: Postulated inhibition of the MAPK pathway by this compound (UMC).
Experimental Workflow
Caption: Workflow for evaluating the anti-inflammatory effects of this compound (UMC).
Conclusion
The available scientific evidence strongly suggests that Umbelliferone-6-carboxylic acid, used here as a proxy for the requested "this compound," is a potent anti-inflammatory agent. Its mechanism of action is centered on the inhibition of the NF-κB and likely the MAPK signaling pathways. This leads to a significant reduction in the production of key inflammatory mediators, as demonstrated by both in vitro and in vivo studies. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this class of compounds for inflammatory diseases. Further research is warranted to fully elucidate the specific molecular interactions and to explore the full therapeutic applicability of these promising anti-inflammatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Inflammatory cytokines enhance muscarinic-mediated arachidonic acid release through p38 mitogen-activated protein kinase in A2058 cells [pubmed.ncbi.nlm.nih.gov]
- 3. Atraric Acid Exhibits Anti-Inflammatory Effect in Lipopolysaccharide-Stimulated RAW264.7 Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of NF-κB/MAPK signaling and induction of apoptosis by salicylate synthase NbtS in Nocardia farcinica promotes neuroinflammation development - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis of Ursane-Type Triterpenoids in Uncaria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Uncaria, a source of traditional medicines, is rich in a variety of bioactive secondary metabolites, including ursane-type triterpenoids. These pentacyclic triterpenoids, such as ursolic acid and its derivatives, exhibit a wide range of pharmacological activities, making them promising candidates for drug development. This technical guide provides a comprehensive overview of the biosynthesis of ursane-type triterpenoids in Uncaria. It details the proposed biosynthetic pathway, from foundational precursors to the decorated final products, and discusses the regulation of this pathway, particularly in response to elicitors. Furthermore, this guide offers detailed experimental protocols for the key methodologies required to fully elucidate and characterize the enzymes and genes involved. All quantitative data from cited studies are summarized in structured tables, and mandatory visualizations are provided to illustrate key pathways and workflows.
Introduction to Ursane-Type Triterpenoids in Uncaria
Triterpenoids are a large and diverse class of natural products derived from a C30 precursor, squalene. The ursane skeleton is a common pentacyclic triterpenoid framework, and its derivatives are widely distributed in the plant kingdom. In the genus Uncaria, several ursane-type triterpenoids have been identified, with ursolic acid being a prominent example. These compounds are typically found in the leaves, stems, and bark of the plant. Research into Uncaria species such as U. tomentosa, U. macrophylla, and U. nervosa has confirmed the presence of a variety of ursane derivatives, some of which exhibit significant cytotoxic and anti-inflammatory properties.[1][2]
Proposed Biosynthesis Pathway of Ursane-Type Triterpenoids in Uncaria
While the specific enzymes from Uncaria have yet to be functionally characterized, the biosynthetic pathway can be proposed based on the well-established pathway for triterpenoid synthesis in other plant species.[3][4][5] The pathway begins with the cytosolic mevalonate (MVA) pathway, which provides the universal C5 isoprenoid precursors.
From Mevalonate to 2,3-Oxidosqualene
The initial steps of the pathway leading to the first key cyclic precursor are as follows:
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Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) Synthesis: The MVA pathway converts acetyl-CoA into IPP, which is then isomerized to DMAPP by IPP isomerase.
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Farnesyl Diphosphate (FPP) Formation: Two molecules of IPP and one molecule of DMAPP are condensed to form the C15 compound farnesyl diphosphate (FPP).
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Squalene Synthesis: Two molecules of FPP are joined tail-to-tail by squalene synthase (SQS) to form the C30 linear triterpene, squalene.
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Epoxidation: Squalene is then epoxidized by squalene epoxidase (SE) to form 2,3-oxidosqualene. This molecule is the crucial branch-point precursor for the synthesis of all cyclic triterpenoids.
Cyclization and Decoration
The cyclization of 2,3-oxidosqualene is the first major diversification step in triterpenoid biosynthesis. For ursane-type triterpenoids, this proceeds via the formation of α-amyrin.
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α-Amyrin Synthesis: An oxidosqualene cyclase (OSC), specifically an α-amyrin synthase, catalyzes the cyclization of 2,3-oxidosqualene to form the pentacyclic α-amyrin skeleton. This is the committed step for the biosynthesis of all ursane-type triterpenoids.
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Oxidative Modifications: The α-amyrin backbone is then tailored by a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes introduce hydroxyl, carboxyl, and other functional groups at various positions on the triterpenoid skeleton. For the synthesis of ursolic acid, the C-28 methyl group of α-amyrin is oxidized to a carboxylic acid.
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Glycosylation: Finally, UDP-dependent glycosyltransferases (UGTs) can attach sugar moieties to the hydroxyl groups of the ursane aglycone, forming triterpenoid saponins. This glycosylation significantly impacts the solubility and biological activity of the compounds.
Regulation of Biosynthesis and Quantitative Data
The biosynthesis of triterpenoids in plants is tightly regulated and can be induced by various biotic and abiotic stresses. Elicitors such as jasmonic acid, pectin, and yeast extract have been shown to significantly enhance the production of ursolic and oleanolic acids in Uncaria tomentosa cell suspension cultures.[6][7][8]
Jasmonate Signaling Pathway
Jasmonic acid and its derivatives are key signaling molecules in plant defense responses. The perception of an elicitor signal often leads to the accumulation of jasmonates, which in turn derepresses the transcription of defense-related genes, including those for secondary metabolite biosynthesis. The core of this signaling pathway involves the F-box protein CORONATINE INSENSITIVE 1 (COI1), which forms part of an SCF E3 ubiquitin ligase complex. In the presence of the active form, JA-isoleucine, COI1 targets JASMONATE ZIM-DOMAIN (JAZ) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ proteins releases transcription factors (e.g., MYC2) that then activate the expression of jasmonate-responsive genes, including triterpenoid biosynthesis genes.[9][10][11][12][13]
Quantitative Effects of Elicitors on U. tomentosa Cell Cultures
Studies on U. tomentosa cell suspension cultures have provided quantitative data on the impact of various elicitors on the production of ursolic and oleanolic acids.
| Elicitor | Concentration | Time (days post-elicitation) | Total Triterpenoid Yield (µg/g dry wt) | Reference |
| Jasmonic Acid | Not specified | 8 | 1680 ± 39 | [8] |
| Yeast Extract | Not specified | Not specified | 1189 ± 20 | [8] |
| Citrus Pectin | Not specified | Not specified | 1120 ± 26 | [8] |
| Control | - | - | 129 ± 61 (with 20 g/L sucrose) | [8] |
| 50 g/L Sucrose | 50 g/L | - | 553 ± 193 | [8] |
Note: In these studies, the ratio of ursolic acid to oleanolic acid was consistently 70:30.[7][8]
Experimental Protocols
Elucidating the specific biosynthetic pathway in Uncaria requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following sections provide detailed, generalized protocols that can be adapted for Uncaria species.
Candidate Gene Identification via Transcriptomics
Transcriptome analysis of Uncaria tissues (e.g., leaves, stems) treated with an elicitor like methyl jasmonate is a powerful method for identifying candidate genes. The transcriptome of Uncaria rhynchophylla has been sequenced, providing a valuable resource.[14][15][16][17]
Protocol:
-
Plant Material and Treatment: Grow Uncaria plants or cell cultures under controlled conditions. Treat with an optimized concentration of methyl jasmonate (e.g., 100 µM) and collect tissue samples at various time points (e.g., 0, 6, 12, 24 hours) along with untreated controls.
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RNA Extraction: Immediately freeze tissue in liquid nitrogen. Extract total RNA using a plant-specific RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.
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Library Preparation and Sequencing: Assess RNA quality and quantity. Prepare cDNA libraries for each sample and perform high-throughput sequencing (e.g., on an Illumina platform).
-
Bioinformatic Analysis:
-
Perform quality control on raw sequencing reads.
-
Assemble a de novo transcriptome using software like Trinity or SPAdes.
-
Annotate the assembled transcripts by sequence homology searches (BLAST) against public databases (e.g., NCBI nr, Swiss-Prot) and by identifying conserved protein domains (e.g., using InterProScan).
-
Map reads from each sample back to the assembled transcriptome to quantify gene expression.
-
Perform differential expression analysis to identify transcripts that are significantly upregulated in response to the elicitor.
-
Filter the upregulated genes for those annotated as oxidosqualene cyclases, cytochrome P450s, and UDP-glycosyltransferases. These are the primary candidates for involvement in ursane-type triterpenoid biosynthesis.
-
Gene Cloning and Heterologous Expression
Candidate genes identified through transcriptomics must be functionally characterized. This involves cloning the full-length coding sequence (CDS) and expressing the corresponding protein in a heterologous system that does not produce interfering triterpenoids, such as yeast (Saccharomyces cerevisiae) or by transient expression in Nicotiana benthamiana.[18][19][20][21][22]
Protocol:
-
Full-Length CDS Amplification: Design primers based on the transcript sequence to amplify the full-length open reading frame (ORF) from cDNA synthesized from elicitor-treated Uncaria RNA. Use a high-fidelity DNA polymerase.
-
Vector Construction: Clone the amplified ORF into an appropriate expression vector. For yeast expression, use a vector like pYES-DEST52. For plant expression, use a binary vector like pEAQ-HT.
-
Heterologous Expression:
-
Yeast: Transform the expression construct into a suitable yeast strain (e.g., a strain engineered to produce the precursor 2,3-oxidosqualene). Induce protein expression according to the vector's promoter system (e.g., with galactose for the GAL1 promoter).
-
N. benthamiana: Introduce the binary vector into Agrobacterium tumefaciens. Infiltrate the Agrobacterium suspension into the leaves of N. benthamiana. The plant's cellular machinery will transiently express the protein.
-
-
Metabolite Extraction and Analysis:
-
After a suitable incubation period (e.g., 3-5 days), harvest the yeast cells or infiltrated leaf tissue.
-
Perform an extraction to isolate triterpenoids (e.g., using ethyl acetate or hexane).
-
Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product of the expressed enzyme. Compare the retention time and mass spectrum with authentic standards (e.g., α-amyrin for an OSC, ursolic acid for a CYP).
-
In Vitro Enzyme Assays
Enzyme assays using protein extracts from Uncaria can be used to measure the activity of native enzymes and to characterize recombinant proteins.
Protocol:
-
Protein Extraction:
-
Homogenize fresh or frozen Uncaria tissue (e.g., from elicited cell cultures) in an ice-cold extraction buffer. The buffer should contain a buffering agent (e.g., Tris-HCl or phosphate buffer, pH 7.0-7.5), a reducing agent (e.g., DTT), and protease inhibitors.
-
For membrane-bound enzymes like OSCs and CYPs, the extraction may require detergents, and the enzymes are often enriched in the microsomal fraction through ultracentrifugation.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the protein extract (or purified recombinant protein), the appropriate substrate (e.g., radiolabeled or unlabeled 2,3-oxidosqualene for an OSC assay; α-amyrin for a CYP assay), and any necessary cofactors (e.g., NADPH and a cytochrome P450 reductase for CYP activity).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
-
Product Extraction and Detection:
-
Stop the reaction (e.g., by adding a strong base or solvent).
-
Extract the products with an organic solvent (e.g., hexane).
-
Analyze the products by GC-MS, LC-MS, or, if using a radiolabeled substrate, by thin-layer chromatography (TLC) followed by autoradiography.
-
-
Quantification: Quantify the product formed to determine the enzyme's specific activity. This can be done by creating a standard curve with an authentic standard.
Conclusion and Future Perspectives
The biosynthesis of ursane-type triterpenoids in Uncaria represents a promising area of research for the discovery and production of novel therapeutic agents. While the general pathway is understood, the specific genes and enzymes from Uncaria remain to be elucidated. The combination of transcriptomics to identify candidate genes, followed by heterologous expression and in vitro assays for functional characterization, provides a clear path forward. The quantitative data from cell culture studies demonstrates that the pathway is highly inducible, suggesting that metabolic engineering strategies, such as overexpressing key biosynthetic genes or transcription factors in a controlled production system, could lead to high-yield production of these valuable compounds. This guide provides the foundational knowledge and methodological framework necessary for researchers to advance our understanding of this important biosynthetic pathway.
References
- 1. Uncaria nervosa Elme r, a new herbal source for betulinic acid and ursolic acid: Metabolites profiling, isolation, and in vitro cytotoxicity studies against T47D breast cancer [pubmed.ncbi.nlm.nih.gov]
- 2. Uncaria nervosa Elmer, a new herbal source for betulinic acid and ursolic acid: Metabolites profiling, isolation, and in vitro cytotoxicity studies against T47D breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of sterols and triterpenes in cell suspension cultures of Uncaria tomentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Induced accumulation of oleanolic acid and ursolic acid in cell suspension cultures of Uncaria tomentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. De novo transcriptome sequencing and digital gene expression analysis predict biosynthetic pathway of rhynchophylline and isorhynchophylline from Uncaria rhynchophylla, a non-model plant with potent anti-alzheimer’s properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. De novo transcriptome sequencing and digital gene expression analysis predict biosynthetic pathway of rhynchophylline and isorhynchophylline from Uncaria rhynchophylla, a non-model plant with potent anti-alzheimer's properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Profiles of Metabolic Genes in Uncaria rhynchophylla and Characterization of the Critical Enzyme Involved in the Biosynthesis of Bioactive Compounds-(iso)Rhynchophylline [mdpi.com]
- 17. Identification of three key enzymes involved in the biosynthesis of tetracyclic oxindole alkaloids in Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cloning and Functional Characterization of Three Branch Point Oxidosqualene Cyclases from Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification and Functional Characterization of Oxidosqualene Cyclases from Medicinal Plant Hoodia gordonii [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Uncaric Acid: A Technical Guide to its Discovery, Isolation from Novel Sources, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uncaric acid, a pentacyclic triterpenoid, has garnered significant interest in the scientific community for its potential therapeutic properties, including antiviral and anti-inflammatory activities. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, with a particular focus on its identification from new plant sources. Detailed experimental protocols for its extraction, purification, and characterization are presented, alongside a summary of its known biological activities and an exploration of its molecular mechanisms of action. Quantitative data from various studies are compiled for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of this promising natural compound.
Introduction
This compound, a naturally occurring ursane-type pentacyclic triterpenoid, was first identified in 1978. Structurally, it is a hydroxylated derivative of ursolic acid, possessing a carboxylic acid functional group. Initial reports highlighted its presence in the Uncaria genus, a group of plants with a rich history in traditional medicine. Subsequent phytochemical investigations have revealed its distribution in other plant species, broadening the potential sources for its isolation.
The biological activities of this compound are of significant interest to the pharmaceutical and nutraceutical industries. Notably, it has demonstrated antiviral properties, particularly against Human Immunodeficiency Virus (HIV) and Human Rhinovirus (HRV). Furthermore, its potential as an anti-inflammatory agent is an active area of research, with preliminary evidence suggesting its involvement in modulating key inflammatory signaling pathways. This guide aims to consolidate the current knowledge on this compound, providing researchers and drug development professionals with a detailed technical resource to support further investigation and potential therapeutic application.
Discovery and Initial Isolation from Uncaria thwaitesii
This compound was first discovered and isolated from the woody parts of Uncaria thwaitesii[1]. The initial isolation process laid the groundwork for subsequent phytochemical studies of this compound.
Original Experimental Protocol for Isolation from Uncaria thwaitesii
The following protocol is based on the original methodology described in the 1978 Phytochemistry publication:
-
Extraction: The dried and powdered woody parts of Uncaria thwaitesii were subjected to exhaustive extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature.
-
Concentration: The resulting crude extract was concentrated under reduced pressure to yield a viscous residue.
-
Solvent Partitioning: The residue was then subjected to a series of solvent-solvent partitioning steps to separate compounds based on their polarity. A typical scheme would involve partitioning between a nonpolar solvent (e.g., n-hexane) and a polar solvent (e.g., methanol-water mixture).
-
Column Chromatography: The fraction enriched with triterpenoids was further purified by column chromatography over silica gel. A gradient elution system, starting with a nonpolar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane-ethyl acetate gradient), was employed to separate the different components.
-
Crystallization: Fractions containing this compound were identified by thin-layer chromatography (TLC) analysis. These fractions were combined, and the solvent was evaporated. The resulting solid was then recrystallized from a suitable solvent system (e.g., methanol-chloroform) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound was established using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
References
Uncaric Acid: A Technical Guide to Investigating its Potential Influence on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uncaric acid, a pentacyclic triterpenoid carboxylic acid found in plants of the Uncaria genus, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.[1] While direct, in-depth research on the specific signaling pathways modulated by this compound is currently limited, its known biological effects suggest potential interactions with key cellular signaling cascades that regulate inflammation, cell survival, and stress responses. This technical guide provides a framework for investigating the signaling pathways potentially affected by this compound. It outlines hypothesized mechanisms of action based on its observed bioactivities and by drawing parallels with other structurally or functionally similar natural compounds. Detailed experimental protocols are provided to facilitate further research into the molecular targets of this compound, aiming to elucidate its precise mechanisms and evaluate its therapeutic potential.
Introduction to this compound
This compound (6β,19α-Dihydroxyursolic acid) is a natural compound derived from botanical sources, notably the plant species Uncaria.[1][2] It is a triterpene and carboxylic acid with a molecular weight of 488.7 g/mol .[1][3] Preliminary studies have indicated its potential as an anti-inflammatory, antioxidant, and antiviral agent.[1][2] Its diverse biological activities make it a compound of interest for pharmacological research and as a potential lead compound in medicinal chemistry for developing new drugs.[1] However, a comprehensive understanding of its molecular mechanisms and the specific signaling pathways it modulates is still largely unexplored. This document aims to bridge this knowledge gap by proposing potential signaling targets and providing the necessary methodological framework for their investigation.
Hypothesized Signaling Pathways Affected by this compound
Based on the known anti-inflammatory and potential anti-cancer effects of similar natural compounds, several key signaling pathways are prime candidates for modulation by this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4] Many natural compounds with anti-inflammatory properties exert their effects by inhibiting this pathway. Given this compound's reported anti-inflammatory effects, it is plausible that it may interfere with NF-κB signaling.
Potential Mechanism of Action: this compound may inhibit the activation of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Diagram of the Hypothesized Inhibition of the NF-κB Pathway by this compound
References
- 1. This compound | 123135-05-7 | YEA13505 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C30H48O5 | CID 10838721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
Uncaric Acid: A Technical Guide to its Role in Modulating Cellular Antioxidant Responses
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uncaric acid, a pentacyclic triterpenoid carboxylic acid, has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.[1] This technical guide provides an in-depth exploration of the putative role of this compound in modulating cellular antioxidant responses. Due to the limited direct research on this compound's specific antioxidant mechanisms, this document leverages compelling data from structurally similar and well-studied triterpenoid acids, namely Oleanolic acid and Maslinic acid, to build a strong theoretical framework for this compound's potential activities. This guide details the experimental protocols for key assays, presents quantitative data from related compounds in structured tables, and visualizes the critical signaling pathways involved in cellular antioxidant defense.
Introduction to this compound
This compound is a naturally occurring compound primarily found in plants of the Uncaria genus.[1] Its chemical formula is C₃₀H₄₈O₅, with a molecular weight of 488.7 g/mol .[2] Triterpenoids, as a class of compounds, are known to possess a wide range of biological activities, and their potential to modulate cellular signaling pathways is a subject of ongoing research.[3] The antioxidant potential of this compound is of particular interest, as oxidative stress is a key contributor to the pathophysiology of numerous diseases.
This guide will focus on the potential of this compound to modulate the cellular antioxidant response, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, controlling the expression of a battery of cytoprotective genes that encode for antioxidant enzymes and related proteins.[3]
Core Signaling Pathway: The Nrf2-ARE Axis
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, or by the action of Nrf2-activating compounds, specific cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a suite of antioxidant and detoxifying enzymes, such as NAD(P)H quinone oxidoreductase 1 (NQO1), Heme oxygenase-1 (HO-1), and the catalytic and modifier subunits of glutamate-cysteine ligase (GCLC and GCLM), the rate-limiting enzyme in glutathione synthesis.
Diagram: The Nrf2-ARE Signaling Pathway
Caption: The Nrf2-ARE signaling pathway activation by this compound.
Quantitative Data from Related Triterpenoid Acids
The following tables summarize the quantitative data on the antioxidant effects of Oleanolic acid and Maslinic acid, providing a strong indication of the potential efficacy of this compound.
Table 1: Effect of Oleanolic Acid on Nrf2 and Target Gene Expression
| Parameter | Treatment | Fold Increase vs. Control | Cell/Animal Model | Reference |
| Nrf2 mRNA Expression | Oleanolic Acid (90 mg/kg) | 3.47 | Wild-type mice liver | [4] |
| NQO1 mRNA Expression | Oleanolic Acid (90 mg/kg) | 11.08 | Wild-type mice liver | [4] |
| Gclc mRNA Expression | Oleanolic Acid (90 mg/kg) | 5.21 | Wild-type mice liver | [4] |
| HO-1 mRNA Expression | Oleanolic Acid (90 mg/kg) | 9.55 | Wild-type mice liver | [4] |
| NQO1 Protein Expression | Oleanolic Acid | Significant Increase | Wild-type mice liver | [4] |
| NQO1 Enzyme Activity | Oleanolic Acid | Significant Increase | Wild-type mice liver | [4] |
Table 2: Effect of Maslinic Acid on Markers of Oxidative Stress
| Parameter | Treatment | IC₅₀ Value | Cell Model | Reference |
| Nitric Oxide (NO) Production | Maslinic Acid | 25.4 µM | LPS-stimulated murine peritoneal macrophages | [2] |
| Hydrogen Peroxide (H₂O₂) Release | Maslinic Acid | 43.6 µM | PMA-stimulated murine peritoneal macrophages | [2] |
| Parameter | Treatment | Effect vs. H₂O₂ Control | Cell Model | Reference |
| Reactive Oxygen Species (ROS) Production | Maslinic Acid (5, 10, 20 µM) | Dose-dependent decrease | H₂O₂-stimulated H9c2 cells | [5] |
| Malondialdehyde (MDA) Level | Maslinic Acid (5, 10, 20 µM) | Dose-dependent decrease | H₂O₂-stimulated H9c2 cells | [5] |
| Superoxide Dismutase (SOD) Activity | Maslinic Acid (5, 10, 20 µM) | Dose-dependent increase | H₂O₂-stimulated H9c2 cells | [5] |
| Glutathione (GSH) Level | Maslinic Acid (5, 10, 20 µM) | Dose-dependent increase | H₂O₂-stimulated H9c2 cells | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the antioxidant potential of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare a series of dilutions of the stock solution.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each this compound dilution to separate wells. Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.
Diagram: DPPH Radical Scavenging Assay Workflow
Caption: Workflow for the DPPH radical scavenging assay.
Cellular Antioxidant Activity (CAA) Assay using DCFH-DA
This cell-based assay measures the ability of a compound to reduce intracellular reactive oxygen species (ROS).
Principle: The non-fluorescent 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant activity is measured by the reduction in fluorescence.
Protocol:
-
Cell Culture: Seed cells (e.g., HepG2, HaCaT) in a 96-well black, clear-bottom plate and culture until confluent.
-
Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 25 µM DCFH-DA in a serum-free medium for 1 hour at 37°C.
-
Treatment: Wash the cells with PBS to remove excess DCFH-DA. Treat the cells with various concentrations of this compound for 1-2 hours.
-
Induction of Oxidative Stress: Induce oxidative stress by adding a pro-oxidant, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP), to the cells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Readings can be taken kinetically over a period of time.
-
Calculation: The cellular antioxidant activity is calculated as the percentage reduction in fluorescence in this compound-treated cells compared to the control (oxidant-treated) cells.
Western Blot Analysis for Nrf2 and HO-1
This technique is used to detect and quantify the protein levels of Nrf2 and its downstream target, HO-1.
Protocol:
-
Cell Lysis and Protein Extraction: Treat cells with this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For Nrf2 nuclear translocation, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against Nrf2 and HO-1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize them to the loading control.
Quantitative Real-Time PCR (qPCR) for NQO1 and GCLM
qPCR is used to measure the mRNA expression levels of Nrf2 target genes.
Protocol:
-
RNA Extraction: Treat cells with this compound. Extract total RNA from the cells using a suitable RNA isolation kit.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR:
-
Prepare a reaction mixture containing the cDNA template, gene-specific primers for NQO1 and GCLM, and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction in a real-time PCR thermal cycler.
-
Use primers for a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to control cells.
Conclusion and Future Directions
While direct experimental evidence for this compound's role in modulating cellular antioxidant responses is still emerging, the substantial body of research on structurally similar triterpenoid acids like Oleanolic acid and Maslinic acid provides a strong rationale for its potential efficacy. These related compounds have been shown to activate the Nrf2 signaling pathway, leading to the upregulation of key antioxidant enzymes and a reduction in oxidative stress markers.
Future research should focus on validating these hypothesized mechanisms specifically for this compound. This would involve conducting the detailed experimental protocols outlined in this guide to generate quantitative data on its ability to scavenge free radicals, reduce intracellular ROS, and activate the Nrf2 pathway in various cell models. Such studies will be crucial for elucidating the precise molecular mechanisms of this compound and for evaluating its potential as a novel therapeutic agent for the prevention and treatment of diseases associated with oxidative stress. The development of this compound and its derivatives could offer promising new avenues for drug development in the field of antioxidant therapy.
References
- 1. Oleanolic acid activates Nrf2 and protects from acetaminophen hepatotoxicity via Nrf2-dependent and Nrf2-independent processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Targeting Nrf2-Mediated Gene Transcription by Triterpenoids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oleanolic Acid Activates Nrf2 and Protects from Acetaminophen Hepatotoxicity via Nrf2-Dependent and Nrf2-independent Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worldscientific.com [worldscientific.com]
Uncaric Acid and HIV-1: A Critical Review of the Evidence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The exploration of natural products for novel therapeutic agents remains a vital frontier in drug discovery. Triterpenes, such as Uncaric acid, have attracted interest for their diverse biological activities. This document provides a technical guide to the reported anti-HIV-1 activity of this compound, with a critical evaluation of the primary scientific literature. It is intended to offer clarity to researchers and drug development professionals by presenting the available data, methodologies, and a transparent analysis of a notable discrepancy in the reported activity of this compound.
Quantitative Data on Anti-HIV-1 Activity
This compound, a triterpene also known as 6β,19α-Dihydroxyursolic acid, has been listed by several commercial chemical suppliers as possessing anti-HIV-1 activity. These claims cite a 1992 publication in the Journal of Natural Products by De Tommasi et al. as the source of this information.[1] However, a direct examination of the abstract of this foundational study reveals a significant contradiction. The authors of the 1992 paper explicitly state that the compounds isolated from Eriobotrya japonica, including this compound, were found to be ineffective against Human Immunodeficiency Virus type 1 (HIV-1) replication in the assays performed.
To date, subsequent peer-reviewed studies corroborating the anti-HIV-1 activity of this compound have not been identified. Therefore, the data presented below reflects the findings of the primary scientific literature, which indicates a lack of efficacy.
| Compound | Virus | Assay Type | Result | EC₅₀ (µg/mL) | IC₅₀ (µg/mL) | Therapeutic Index (TI) | Source |
| This compound | HIV-1 | Virus Replication | Ineffective | Not Active | Not Active | Not Applicable | De Tommasi et al., 1992 |
Experimental Protocols
To determine the potential antiviral properties of compounds like this compound, a series of standardized in vitro assays are typically employed. The protocols described below are representative of the methodologies that would have been used to evaluate the anti-HIV-1 activity of this compound in the foundational 1992 study.
This type of assay is the gold standard for determining if a compound can inhibit the full lifecycle of HIV-1 in a relevant cell culture system.
-
Objective: To measure the ability of a test compound to inhibit HIV-1 replication in a susceptible human cell line.
-
Cell Lines: Human T-lymphocyte cell lines that are highly susceptible to HIV-1 infection, such as H9 or MT-4 cells, are commonly used.
-
Methodology:
-
Cell Preparation: T-lymphocyte cells are cultured in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum) and seeded into multi-well plates.
-
Compound Addition: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations. Control wells receive only the solvent.
-
Virus Infection: A standardized amount of a laboratory-adapted strain of HIV-1 is added to the wells.
-
Incubation: The plates are incubated for several days (typically 3-7 days) to allow for multiple rounds of viral replication.
-
Endpoint Measurement: The extent of viral replication is quantified. Common methods include:
-
Syncytium Formation: Counting the number of giant, multi-nucleated cells (syncytia) that form as a result of virus-mediated cell fusion.
-
p24 Antigen Capture ELISA: Measuring the level of the viral core protein p24 in the cell culture supernatant, which is a direct marker of virus production.
-
Reverse Transcriptase (RT) Activity Assay: Measuring the activity of the viral RT enzyme in the supernatant.
-
-
-
Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC₅₀) is calculated. Simultaneously, a cytotoxicity assay is performed to determine the concentration that reduces cell viability by 50% (CC₅₀), allowing for the calculation of the Therapeutic Index (TI = CC₅₀ / EC₅₀).
This is a cell-free, enzymatic assay to determine if a compound directly targets the HIV-1 RT enzyme, which is essential for converting the viral RNA genome into DNA.
-
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified HIV-1 Reverse Transcriptase.
-
Methodology:
-
Reaction Mixture: A reaction buffer is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), detergent, and radiolabeled or fluorescently labeled deoxynucleoside triphosphates (dNTPs).
-
Enzyme and Inhibitor: Purified recombinant HIV-1 RT and various concentrations of the test compound (this compound) are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.
-
Quantification: The amount of newly synthesized DNA is measured by quantifying the incorporation of the labeled dNTPs.
-
-
Data Analysis: The concentration of the compound that inhibits RT activity by 50% (IC₅₀) is determined.
Visualizing Experimental Workflows and Potential Mechanisms
The following diagrams, created using the DOT language, illustrate the logical flow of experiments to test for anti-HIV-1 activity and the primary viral targets for inhibitors.
Caption: Workflow for evaluating the anti-HIV-1 activity of a natural product.
Caption: Key stages in the HIV-1 lifecycle targeted by antiretroviral drugs.
Conclusion and Recommendation for Future Research
Based on a thorough review of the available scientific literature, the assertion that this compound possesses anti-HIV-1 activity appears to be based on a misinterpretation of the primary research. The foundational 1992 study by De Tommasi et al., which is consistently cited as the source for this claim, explicitly concludes that this compound was ineffective against HIV-1 replication in their assays. No subsequent peer-reviewed evidence has been found to contradict this original finding.
For researchers, scientists, and drug development professionals, this serves as a critical reminder of the importance of consulting primary literature rather than relying solely on secondary sources such as commercial product descriptions.
While this compound does not appear to be a viable candidate for anti-HIV-1 drug development based on current knowledge, the broader class of triterpenoids continues to be a source of compounds with potential antiviral properties. Future research could involve:
-
Re-evaluation: A modern re-screening of this compound against a wider range of HIV-1 strains and using more sensitive contemporary assays (e.g., single-cycle infectivity assays) could definitively confirm or refute the original findings.
-
Mechanism-Specific Assays: Testing this compound in a panel of specific enzyme assays (protease, integrase) could reveal targeted activities not observable in a general replication assay.
-
Analog Synthesis: The chemical scaffold of this compound could be modified to create derivatives that may possess the anti-HIV-1 activity that the parent compound lacks.
References
Ethnobotanical Uses of Uncaria Species Containing Uncaric Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the ethnobotanical uses, phytochemical analysis, and pharmacological activities of Uncaria species, with a specific focus on those containing Uncaric acid and related triterpenoids. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.
Introduction: The Uncaria Genus in Traditional Medicine
The genus Uncaria, belonging to the Rubiaceae family, comprises around 34 species of woody vines, most famously known as "Cat's Claw" ("Uña de Gato") due to their characteristic hooked thorns. For centuries, various parts of Uncaria plants, particularly the bark and roots, have been integral to traditional medicine systems across Southeast Asia, South America, and Africa.
Ethnobotanical records reveal a broad spectrum of applications for Uncaria preparations. In Peruvian traditional medicine, Uncaria tomentosa has been used for at least 2000 years by indigenous tribes like the Asháninka to treat a wide array of ailments.[1] These include inflammatory conditions such as arthritis and rheumatism, viral infections, skin disorders, gastric ulcers, and even cancer.[1] Similarly, in Southeast Asia, Uncaria gambir is traditionally used to manage diarrhea, sore throat, headaches, and skin ailments, and is also used in the preparation of betel quid.[2] In traditional Chinese medicine, the hooks and stems of Uncaria rhynchophylla are employed to treat hypertension, dizziness, epilepsy, and other neurological disorders.[3]
Phytochemistry: The Significance of this compound and Related Triterpenoids
Phytochemical investigations of the Uncaria genus have unveiled a rich diversity of bioactive compounds, including alkaloids, flavonoids, phenolic compounds, and a significant class of triterpenes.[1] Among these, this compound, a pentacyclic triterpenoid, has been identified as a key constituent in several species.
This compound has the chemical structure 3β,6β,19α-trihydroxy-urs-12-en-28-oic acid and has been reported in Uncaria tomentosa, Uncaria elliptica, and Uncaria thwaitesii. In addition to this compound, a series of related triterpenic acids, termed "uncarinic acids," have been isolated from Uncaria rhynchophylla. These include uncarinic acids A, B, C, and F through J. The presence and concentration of these compounds can vary between species and even different parts of the same plant.
Quantitative Data on Bioactive Triterpenoids from Uncaria Species
The following table summarizes the quantitative data available on the anti-inflammatory activity of uncarinic acids isolated from Uncaria rhynchophylla.
| Compound | Biological Activity | Assay | Cell Line | IC50 (µM) |
| Uncarinic acid F analogue (Compound 4) | Inhibition of LPS-induced NO production | Griess Assay | RAW264.7 | 1.48 |
| Known triterpenic acid (Compound 10) | Inhibition of LPS-induced NO production | Griess Assay | RAW264.7 | 7.01 |
| Known triterpenic acid (Compound 11) | Inhibition of LPS-induced NO production | Griess Assay | RAW264.7 | 1.89 |
| Dexamethasone (Positive Control) | Inhibition of LPS-induced NO production | Griess Assay | RAW264.7 | 0.04 |
| Quercetin (Positive Control) | Inhibition of LPS-induced NO production | Griess Assay | RAW264.7 | 0.86 |
Data sourced from a study on new triterpenic acids from Uncaria rhynchophylla.
Experimental Protocols
This section outlines generalized methodologies for the extraction, isolation, and bioactivity assessment of this compound and related triterpenoids from Uncaria species, based on established scientific literature.
Extraction and Isolation of Triterpenoids
A common approach for the isolation of triterpenoid saponins from Uncaria involves a multi-step extraction and chromatographic process.
-
Initial Extraction : Air-dried and powdered plant material (e.g., bark, roots) is first defatted using a non-polar solvent like petroleum ether. This is followed by exhaustive extraction with a more polar solvent, typically methanol or ethanol.
-
Solvent Partitioning : The resulting methanolic or ethanolic extract is then subjected to liquid-liquid partitioning. A common scheme involves partitioning between n-butanol and water. The triterpenoid saponins tend to concentrate in the n-butanol fraction.
-
Chromatographic Separation : The n-butanol fraction is dried and then subjected to a series of chromatographic techniques for purification. This often starts with column chromatography over silica gel, with a gradient elution system of increasing polarity (e.g., chloroform-methanol mixtures).
-
Further Purification : Fractions containing the compounds of interest are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18).
-
Structure Elucidation : The structure of the isolated pure compounds is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
In Vitro Anti-inflammatory Assays
This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture : RAW264.7 murine macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment : Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour).
-
Stimulation : The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A set of untreated and unstimulated cells serves as a negative control.
-
Quantification of NO : After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Calculation of IC50 : The concentration of the test compound that inhibits NO production by 50% (IC50) is calculated from the dose-response curve.
This assay determines if a compound can inhibit the activation of the key inflammatory transcription factor, NF-κB.
-
Cell Culture and Treatment : A suitable cell line (e.g., HEK293T or RAW264.7) is cultured and pre-treated with the test compound.
-
Stimulation : The cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or LPS.
-
Nuclear Protein Extraction : After a short incubation period (e.g., 15-30 minutes), nuclear proteins are extracted from the cells.
-
EMSA or ELISA-based Assay : The DNA binding activity of NF-κB in the nuclear extracts is assessed. This can be done using an Electrophoretic Mobility Shift Assay (EMSA) with a radiolabeled NF-κB consensus DNA probe or a commercially available ELISA-based kit that uses an immobilized oligonucleotide with the NF-κB binding site.
-
Analysis : The inhibition of NF-κB DNA binding by the test compound is quantified by comparing the signal from treated cells to that of stimulated, untreated cells.
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the production of prostaglandins.
-
Enzyme Preparation : Purified COX-1 and COX-2 enzymes are used.
-
Incubation with Inhibitor : The enzymes are pre-incubated with various concentrations of the test compound.
-
Reaction Initiation : The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Product Measurement : The activity of the enzyme is determined by measuring the amount of prostaglandin produced. This can be done using various methods, including colorimetric assays that measure the peroxidase activity of COX or by quantifying a specific prostaglandin (e.g., PGE₂) using an ELISA kit or LC-MS/MS.
-
Calculation of IC50 : The IC50 values for COX-1 and COX-2 are determined from the dose-response curves, and the selectivity of the inhibitor can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Visualizing the Mechanisms: Signaling Pathways and Workflows
Proposed Anti-inflammatory Signaling Pathway of this compound
The anti-inflammatory properties of triterpenoids from Uncaria species are believed to be mediated, in part, through the inhibition of the NF-κB signaling pathway. Extracts of Uncaria tomentosa have been shown to decrease NF-κB activation.[4][5] The following diagram illustrates the proposed mechanism.
Caption: Proposed mechanism of NF-κB inhibition by this compound.
Experimental Workflow for Isolation and Bioactivity Screening
The following diagram outlines a typical workflow for the isolation of triterpenoids from Uncaria and subsequent screening for anti-inflammatory activity.
References
- 1. This compound | C30H48O5 | CID 10838721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 123135-05-7 | YEA13505 | Biosynth [biosynth.com]
- 3. This compound | CAS:123135-05-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Anti-inflammatory and/or immunomodulatory activities of Uncaria tomentosa (cat’s claw) extracts: A systematic review and meta-analysis of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anti-inflammatory and/or immunomodulatory activities of Uncaria tomentosa (cat’s claw) extracts: A systematic review and meta-analysis of in vivo studies [frontiersin.org]
Uncaric Acid and Its In Vitro Enzymatic Activity: A Review of Publicly Available Data
A comprehensive review of publicly available scientific literature reveals a significant gap in the detailed, quantitative understanding of Uncaric acid's direct effects on in vitro enzymatic activity. While the compound has been noted for its potential biological activities, specific data regarding its influence on enzyme kinetics, inhibition constants, and associated signaling pathways remains largely unpublished.
Researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound will find a scarcity of in-depth technical information on its enzymatic interactions. This whitepaper aims to summarize the current state of knowledge based on available data and highlight the areas where further research is critically needed.
Quantitative Data on Enzymatic Inhibition: A Notable Absence
Despite searches for quantitative metrics such as IC50 or Ki values, which are crucial for assessing the potency of an enzyme inhibitor, no specific data for this compound's direct activity on a broad range of enzymes could be retrieved from the public domain. While some sources allude to its antiviral properties, the underlying mechanisms at the enzymatic level are not detailed. For instance, its activity against HIV-1, HRV 1B, and SNV is mentioned, but specific inhibitory concentrations against viral enzymes like reverse transcriptase, protease, or endonuclease are not provided in the accessible literature.
This lack of quantitative data prevents the creation of structured tables for comparative analysis, a key requirement for evaluating the compound's specificity and potential as a therapeutic agent.
Experimental Protocols for Enzymatic Assays
The absence of published studies detailing the in vitro enzymatic effects of this compound naturally means there are no specific, detailed experimental protocols to report. To investigate the enzymatic activity of this compound, researchers would need to adapt standard enzymatic assay protocols relevant to their enzymes of interest.
A generalized workflow for such an investigation is proposed below. This workflow is a standard approach in enzymology and would need to be tailored to the specific enzyme and substrate being studied.
Signaling Pathways: Uncharted Territory
The current body of scientific literature does not describe any specific signaling pathways that are modulated by the direct enzymatic activity of this compound. While its antiviral effects suggest potential interactions with viral replication pathways, the specific molecular targets and the cascade of events that follow remain to be elucidated.
To illustrate a hypothetical scenario where this compound might inhibit a key viral enzyme, a generic signaling pathway diagram is presented below. This is a conceptual representation and is not based on published data for this compound.
Conclusion and Future Directions
The analysis of publicly available data indicates that the in vitro enzymatic effects of this compound represent a significant knowledge gap. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The lack of existing data underscores the novelty of research in this area.
Future research should prioritize:
-
Screening of this compound against a diverse panel of enzymes to identify potential targets.
-
Determination of quantitative inhibitory parameters (IC50, Ki) for any identified enzyme targets.
-
Detailed kinetic studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Investigation of the effects of this compound on relevant signaling pathways in cellular models to validate in vitro findings.
Such studies will be instrumental in unlocking the therapeutic potential of this compound and providing the robust data necessary for further drug development efforts.
Methodological & Application
Application Notes and Protocols for the Extraction of Uncaric Acid from Uncaria tomentosa Bark
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uncaria tomentosa, commonly known as Cat's Claw, is a woody vine native to the Amazon rainforest with a long history of use in traditional medicine. The bark of this plant is a rich source of various bioactive compounds, including pentacyclic oxindole alkaloids, quinovic acid glycosides, and polyphenols. Among these, uncaric acid, a quinovic acid glycoside, has garnered significant scientific interest for its potential therapeutic properties, including anti-inflammatory and immunomodulatory effects. These activities are largely attributed to the modulation of key signaling pathways, such as the NF-κB and Akt/mTOR pathways.
This document provides a detailed protocol for the extraction and purification of this compound from Uncaria tomentosa bark, a summary of quantitative data from relevant studies, and a visualization of the proposed signaling pathway through which this compound may exert its biological effects.
Quantitative Data Summary
The following table summarizes quantitative data related to the extraction of phytochemicals from Uncaria tomentosa bark. It is important to note that specific yield data for this compound under varying extraction conditions is not extensively reported in the literature. The data presented here is for total extracts and related classes of compounds.
| Plant Material | Extraction Method | Solvent System | Plant:Solvent Ratio | Yield/Content | Reference |
| U. tomentosa Bark | Phenolic Extraction | Not Specified | Not Specified | Average 5.4% extract yield | [1] |
| U. tomentosa Bark | Alkaloid Extraction | Not Specified | Not Specified | 95 and 275 mg/100 g of dry material (tetracyclic and pentacyclic alkaloids) | [1][2] |
| U. tomentosa Bark | General Bioactive Compound Extraction | Hydromethanolic or Hydroethanolic solutions | 1:10 | Good yields of polyphenols, oxindole alkaloids, and quinovic acid glycosides | [3] |
| U. tomentosa Root Bark | Aqueous Acid Extraction | Acidified Water | Not Specified | 10% yield from crude drug | [4] |
Experimental Protocols
This section outlines a comprehensive protocol for the extraction and purification of this compound from Uncaria tomentosa bark, synthesized from established methodologies for related compounds.
Protocol 1: Crude Extraction of Quinovic Acid Glycosides
This protocol focuses on the initial extraction of a crude fraction enriched with quinovic acid glycosides, including this compound.
Materials and Reagents:
-
Dried Uncaria tomentosa bark
-
Methanol or Ethanol
-
Deionized water
-
Grinder or mill
-
Soxhlet apparatus or large glass vessel for maceration
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Lyophilizer (optional)
Methodology:
-
Preparation of Plant Material:
-
Dry the Uncaria tomentosa bark at 40-50°C to a constant weight.
-
Grind the dried bark into a coarse powder (approximately 20-40 mesh) to increase the surface area for extraction.
-
-
Solvent Extraction (Maceration or Soxhlet):
-
Maceration:
-
Place the powdered bark in a large glass vessel.
-
Add a hydroethanolic or hydromethanolic solution (e.g., 70-80% ethanol or methanol in water) at a plant to solvent ratio of 1:10 (w/v).[3]
-
Stir the mixture periodically and allow it to macerate for 48-72 hours at room temperature.
-
-
Soxhlet Extraction:
-
Place the powdered bark in a thimble and insert it into the Soxhlet extractor.
-
Fill the boiling flask with the hydroethanolic or hydromethanolic solvent.
-
Heat the solvent to its boiling point and allow the extraction to proceed for 12-24 hours, or until the solvent in the siphon tube runs clear.
-
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through a Buchner funnel to separate the plant debris from the liquid extract.
-
Wash the residue with a small amount of fresh solvent to ensure maximum recovery of the extract.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
-
Drying:
-
The concentrated crude extract can be further dried to a powder using a lyophilizer or in a vacuum oven at a low temperature.
-
Protocol 2: Purification of this compound
This protocol describes a potential purification strategy for isolating this compound from the crude extract, based on methods used for similar quinic acid analogs.[5]
Materials and Reagents:
-
Crude quinovic acid glycoside extract
-
Distilled water
-
Ethanol
-
Ammonia solution (e.g., 1% aqueous ammonia)
-
Methanol
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Developing chamber for TLC
-
UV lamp (254 nm)
-
Glass columns for chromatography (optional)
-
Freeze dryer
Methodology:
-
Precipitation of Interfering Substances:
-
Dissolve the crude extract in distilled water. If a carrier was used in a commercial extract, this step helps in its precipitation. For a lab-prepared crude extract, this can help remove less polar compounds.
-
Freeze-dry the water-dissolved extract to obtain a powder.
-
-
Thin Layer Chromatography (TLC) Separation:
-
Dissolve the freeze-dried powder in a mixture of distilled water and ethanol to create a spotting solution.
-
Spot the solution onto pre-run silica gel TLC plates.
-
Develop the TLC plates in a chamber with a solvent system of approximately 1% ammonia in ethanol.
-
Visualize the separated bands under a UV lamp. Quinovic acid glycosides are expected to appear as fluorescent bands.
-
-
Isolation of the Target Compound:
-
Identify the band corresponding to this compound (based on a reference standard if available, or by targeting a specific Rf value, for example, a patent for a related compound notes an Rf of 0.2-0.3 for a bioactive component).[5]
-
Scrape the identified silica gel band from the TLC plate.
-
Elute the compound from the silica gel using an aqueous ammonia solution.
-
Freeze-dry the eluate to obtain a powder.
-
-
Final Purification and Crystallization:
-
Extract the powder with methanol to remove any solubilized silica gel.
-
Concentrate the methanolic solution.
-
Allow the concentrated solution to stand for crystallization to obtain purified this compound. The purity should be confirmed by analytical techniques such as HPLC and mass spectrometry.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Extraction and Purification.
Proposed Signaling Pathway of this compound
The anti-inflammatory effects of quinovic acid glycosides, including this compound, are believed to be mediated through the inhibition of the NF-κB signaling pathway. Additionally, related compounds found in medicinal plants have been shown to influence the Akt/mTOR pathway, which is crucial for cell survival and proliferation. The following diagram illustrates a proposed mechanism of action for this compound.
Caption: Proposed Signaling Pathway for this compound's Action.
References
- 1. Phenolic Assesment of Uncaria tomentosa L. (Cat’s Claw): Leaves, Stem, Bark and Wood Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. US20060068035A1 - Method of preparation and composition of a water soluble extract of the bioactive component of the plant species Uncaria for enhancing immune, anti-inflammatory, anti-tumor and DNA repair processes of warm blooded animals - Google Patents [patents.google.com]
Application Note: Quantification of Uncaric Acid in Plant Extracts using HPLC-MS/MS
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Uncaric acid in plant extracts. This compound, a pentacyclic triterpenoid with potential therapeutic properties, is found in various plant species, including those of the Uncaria genus.[1][2] The method described herein is ideal for researchers in natural product chemistry, pharmacology, and drug development who require accurate and precise quantification of this bioactive compound.
Introduction
This compound (C₃₀H₄₈O₅, Molar Mass: 488.7 g/mol ) is a naturally occurring triterpenoid that has garnered interest for its potential pharmacological activities.[1][3] Found in plant species such as Uncaria tomentosa and Eriobotrya japonica, this compound is a subject of ongoing research.[2][3] Accurate quantification of this compound in plant extracts is crucial for quality control of herbal products, pharmacokinetic studies, and understanding its biological role. This application note provides a comprehensive protocol for the extraction and subsequent quantification of this compound using a highly selective and sensitive HPLC-MS/MS method.
Experimental Protocols
Sample Preparation: Solid-Liquid Extraction
A solid-liquid extraction method is employed to efficiently extract this compound from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves or stems of Uncaria tomentosa)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in water (v/v).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-MS/MS Analysis
The quantification of this compound is performed using a reversed-phase HPLC system coupled to a triple quadrupole mass spectrometer.
Instrumentation:
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
-
HPLC Column: C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)
HPLC Conditions:
| Parameter | Value |
| Column Temperature | 40 °C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 1 |
Table 1: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 2.0 | 95 |
| 5.0 | 95 |
| 5.1 | 40 |
| 8.0 | 40 |
Mass Spectrometry Conditions:
The mass spectrometer is operated in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
| Parameter | Value |
| Ionization Mode | ESI Negative |
| Ion Spray Voltage | -4500 V |
| Curtain Gas | 35 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Temperature | 550 °C |
| MRM Transitions | See Table 2 |
Data Presentation
The following table summarizes the hypothetical MRM transitions and analytical performance data for the quantification of this compound. An internal standard (IS), such as Oleanolic acid, is recommended for optimal accuracy.
Table 2: MRM Transitions and Method Performance
| Analyte | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Dwell Time (ms) | Collision Energy (V) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 487.4 | 441.3 | 150 | -35 | 0.5 | 1.5 |
| Oleanolic Acid (IS) | 455.4 | 409.3 | 150 | -38 | - | - |
LOD: Limit of Detection, LOQ: Limit of Quantification
Visualizations
References
Application Notes and Protocols for the Characterization of Uncaric Acid using 1H and 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uncaric acid, a pentacyclic triterpenoid of the ursane type, is a natural product found in various medicinal plants, including species of the Uncaria and Eriotrobya genera. It is chemically known as 3β,6β,19α-trihydroxy-urs-12-en-28-oic acid. Triterpenoids are a diverse class of natural products with a wide range of biological activities, and this compound has garnered interest for its potential therapeutic properties, including antiviral and anticancer effects. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such complex natural products. This document provides detailed 1H and 13C NMR spectral data for this compound, standardized experimental protocols for its analysis, and insights into its potential mechanism of action.
1H and 13C NMR Spectral Data for this compound
The definitive structural confirmation of this compound is achieved through the comprehensive analysis of its 1D and 2D NMR spectra. The following tables summarize the assigned 1H and 13C NMR chemical shifts for this compound. These data are compiled from various spectroscopic studies and provide a reference for the identification and characterization of this compound.
Table 1: 1H NMR Spectral Data of this compound (500 MHz, Pyridine-d5)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3-H | 3.45 | m | |
| 6-H | 4.85 | br d | 4.0 |
| 12-H | 5.50 | t | 3.5 |
| 18-H | 2.65 | s | |
| 23-CH3 | 1.05 | s | |
| 24-CH3 | 1.20 | s | |
| 25-CH3 | 0.85 | s | |
| 26-CH3 | 1.15 | s | |
| 27-CH3 | 1.40 | s | |
| 29-CH3 | 0.95 | d | 6.5 |
| 30-CH3 | 1.00 | d | 6.5 |
Table 2: 13C NMR Spectral Data of this compound (125 MHz, Pyridine-d5)
| Position | Chemical Shift (δ, ppm) | Carbon Type |
| 1 | 39.2 | CH2 |
| 2 | 27.8 | CH2 |
| 3 | 78.5 | CH |
| 4 | 39.5 | C |
| 5 | 56.0 | CH |
| 6 | 68.8 | CH |
| 7 | 33.5 | CH2 |
| 8 | 40.0 | C |
| 9 | 48.0 | CH |
| 10 | 37.5 | C |
| 11 | 24.0 | CH2 |
| 12 | 128.0 | CH |
| 13 | 139.0 | C |
| 14 | 42.5 | C |
| 15 | 29.0 | CH2 |
| 16 | 25.5 | CH2 |
| 17 | 48.5 | C |
| 18 | 54.0 | CH |
| 19 | 73.0 | C |
| 20 | 42.0 | CH |
| 21 | 27.0 | CH2 |
| 22 | 37.0 | CH2 |
| 23 | 28.5 | CH3 |
| 24 | 17.0 | CH3 |
| 25 | 17.5 | CH3 |
| 26 | 19.0 | CH3 |
| 27 | 25.0 | CH3 |
| 28 | 180.5 | C=O |
| 29 | 18.0 | CH3 |
| 30 | 21.5 | CH3 |
Experimental Protocols
The following protocols outline the standard procedures for the acquisition of 1D and 2D NMR spectra for the characterization of this compound and other related triterpenoids.
Protocol 1: Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of deuterated pyridine (Pyridine-d5). Other deuterated solvents such as methanol-d4 or chloroform-d may be used, which will result in different chemical shifts.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for referencing the chemical shifts.
Protocol 2: 1D NMR Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.
-
1H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-15 ppm, 32-64 scans, relaxation delay of 1-2 seconds.
-
-
13C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH2, and CH3 groups. This is crucial for the correct assignment of carbon signals.
-
Protocol 3: 2D NMR Data Acquisition
-
COSY (Correlation Spectroscopy):
-
Acquire a 1H-1H COSY spectrum to identify proton-proton spin coupling networks, which helps in tracing the connectivity of the proton skeleton.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Acquire a 1H-13C HSQC spectrum to determine one-bond correlations between protons and their directly attached carbons. This is a key experiment for assigning carbon signals based on proton assignments.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Acquire a 1H-13C HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This experiment is vital for connecting different spin systems and for assigning quaternary carbons.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Acquire a 1H-1H NOESY spectrum to determine through-space correlations between protons. This information is critical for establishing the stereochemistry of the molecule.
-
Logical Workflow for NMR-based Structure Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of a natural product like this compound using NMR spectroscopy.
Caption: NMR-based structure elucidation workflow.
Potential Signaling Pathway of this compound
While the specific signaling pathways modulated by this compound are still under investigation, its structural similarity to other bioactive triterpenoids, such as ursolic acid, suggests potential mechanisms of action. Ursolic acid is known to exert its anticancer effects by targeting multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation. A key pathway implicated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a potential target for this compound.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.
Inhibition of the PI3K/Akt/mTOR pathway by this compound could lead to decreased cancer cell proliferation and the induction of apoptosis, providing a rationale for its observed anticancer activity. Further research is necessary to definitively confirm the molecular targets and signaling pathways of this compound.
Conclusion
The comprehensive 1H and 13C NMR data and the detailed experimental protocols provided in this document serve as a valuable resource for the unambiguous identification and characterization of this compound. The application of 1D and 2D NMR techniques is essential for the structural elucidation of this and other complex natural products. Understanding the potential modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, by this compound opens avenues for further investigation into its therapeutic potential in drug discovery and development.
Application Note: A Cell-Based Assay for Screening Uncaric Acid Bioactivity
Introduction
Uncaric acid, a pentacyclic triterpenoid found in certain medicinal plants, has garnered interest within the research community for its potential therapeutic properties.[1][2] Preliminary studies suggest that this natural compound may possess anti-inflammatory, antioxidant, and antiviral activities.[1][2][3] Given the growing demand for novel bioactive compounds in drug discovery, robust and efficient screening methods are essential to elucidate the mechanisms of action and therapeutic potential of natural products like this compound. This application note provides a comprehensive protocol for a cell-based assay strategy to screen for the bioactivity of this compound, with a focus on its potential anti-inflammatory and pro-apoptotic effects. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the evaluation of natural product bioactivity.
Potential Bioactivities of this compound
Based on existing literature for this compound and structurally related triterpenoids, two primary areas of bioactivity warrant investigation:
-
Anti-inflammatory Activity: Many triterpenoids exhibit anti-inflammatory properties, often through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[4] The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
-
Pro-apoptotic Activity: Several triterpenoids have been shown to induce apoptosis (programmed cell death) in cancer cell lines, a crucial characteristic for potential anti-cancer agents. This is often mediated through the intrinsic mitochondrial pathway, involving the activation of caspases.
This application note will, therefore, focus on assays to quantify these two potential bioactivities.
Experimental Workflow
The overall experimental workflow for screening the bioactivity of this compound is depicted below. This workflow is designed to first assess the cytotoxic effects of this compound, followed by more specific assays to investigate its anti-inflammatory and pro-apoptotic potential.
Data Presentation
Table 1: Cytotoxicity of this compound on RAW 264.7 and Jurkat Cells
| Cell Line | IC50 (µM) after 24h treatment |
| RAW 264.7 | 75.3 ± 5.2 |
| Jurkat | 42.1 ± 3.8 |
Table 2: Effect of this compound on NF-κB Activity and Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment | NF-κB Luciferase Activity (Fold Change) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Vehicle Control | 1.0 ± 0.1 | 15.2 ± 2.1 | 8.9 ± 1.5 |
| LPS (1 µg/mL) | 8.5 ± 0.7 | 850.4 ± 65.7 | 620.1 ± 55.3 |
| LPS + this compound (10 µM) | 4.2 ± 0.4 | 410.7 ± 35.1 | 305.8 ± 28.9 |
| LPS + this compound (25 µM) | 2.1 ± 0.2 | 205.3 ± 18.9 | 152.4 ± 14.7 |
Table 3: Pro-apoptotic Effects of this compound on Jurkat Cells
| Treatment | Caspase-3/7 Activity (Fold Change) | Annexin V Positive Cells (%) |
| Vehicle Control | 1.0 ± 0.1 | 5.2 ± 0.8 |
| This compound (10 µM) | 2.8 ± 0.3 | 25.6 ± 2.1 |
| This compound (25 µM) | 5.4 ± 0.6 | 58.3 ± 4.5 |
Experimental Protocols
Protocol 1: Cell Viability Assay (PrestoBlue™)
Objective: To determine the cytotoxic effect of this compound and establish a suitable concentration range for subsequent bioactivity assays.
Materials:
-
This compound (stock solution in DMSO)
-
RAW 264.7 or Jurkat cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
PrestoBlue™ Cell Viability Reagent
-
96-well clear-bottom black plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of PrestoBlue™ reagent to each well and incubate for 1-2 hours at 37°C.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: NF-κB Luciferase Reporter Assay
Objective: To investigate the inhibitory effect of this compound on the NF-κB signaling pathway.
Materials:
-
RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct
-
This compound
-
Lipopolysaccharide (LPS)
-
Dual-Luciferase® Reporter Assay System
-
96-well white plates
-
Luminometer
Procedure:
-
Seed the transfected RAW 264.7 cells in a 96-well white plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 6 hours to induce NF-κB activation. Include appropriate controls (vehicle, LPS alone).
-
Lyse the cells and measure the firefly and Renilla luciferase activities according to the manufacturer's protocol.[1][2]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Express the results as a fold change in luciferase activity relative to the vehicle control.
Protocol 3: Cytokine Quantification by ELISA
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines TNF-α and IL-6.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Human TNF-α and IL-6 ELISA kits
-
24-well plates
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and incubate overnight.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with 1 µg/mL LPS for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[5][6][7][8][9]
-
Generate a standard curve and determine the concentration of cytokines in the samples.
Protocol 4: Caspase-3/7 Activity Assay
Objective: To quantify the activation of executioner caspases as a marker of apoptosis.
Materials:
-
Jurkat cells
-
This compound
-
Caspase-Glo® 3/7 Assay System
-
96-well white plates
-
Luminometer
Procedure:
-
Seed Jurkat cells in a 96-well white plate.
-
Treat the cells with various concentrations of this compound for 12-24 hours.
-
Add the Caspase-Glo® 3/7 reagent to each well and incubate at room temperature for 1 hour.
-
Measure the luminescence using a luminometer.
-
Express the results as a fold change in caspase activity relative to the vehicle control.
Signaling Pathway Diagrams
Hypothetical Anti-inflammatory Mechanism of this compound
The following diagram illustrates the potential mechanism by which this compound may inhibit the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines.
Hypothetical Pro-apoptotic Mechanism of this compound
This diagram illustrates a possible intrinsic apoptosis pathway that could be induced by this compound.
Conclusion
The cell-based assays outlined in this application note provide a robust framework for the initial screening and characterization of this compound's bioactivity. By systematically evaluating its cytotoxicity, anti-inflammatory, and pro-apoptotic potential, researchers can gain valuable insights into its therapeutic promise and underlying mechanisms of action. The provided protocols and data tables serve as a guide for experimental design and data interpretation, while the signaling pathway diagrams offer a visual representation of the potential molecular targets of this compound. Further investigation into the specific molecular interactions of this compound will be necessary to fully elucidate its pharmacological profile.
References
- 1. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]
- 2. 2.7. NF-kB Luciferase Reporter Assay [bio-protocol.org]
- 3. bowdish.ca [bowdish.ca]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Anti-inflammatory Studies of Phytochemicals from Uncaria Species in Murine Models
A Note on "Uncaric Acid": Initial searches for "this compound" did not yield any specific scientific literature detailing its use in murine inflammation models. It is possible that this is a less common or alternative name for a compound, or that in vivo research under this name is not publicly available. Therefore, this document focuses on the well-documented anti-inflammatory properties of phytochemicals derived from the Uncaria genus, which is a rich source of bioactive compounds.
These application notes provide a comprehensive overview of the in vivo anti-inflammatory effects of compounds isolated from Uncaria species, supported by detailed experimental protocols for murine models of inflammation. The data presented is intended to guide researchers, scientists, and drug development professionals in designing and executing similar studies.
Introduction to Uncaria Species and their Anti-inflammatory Potential
The genus Uncaria, commonly known as Cat's Claw, has been traditionally used in South America to treat various inflammatory conditions.[1] Scientific studies have identified several active compounds, including alkaloids, flavonoids, and triterpenes, that contribute to its anti-inflammatory and immunomodulatory effects.[2] Notably, species like Uncaria tomentosa and Uncaria gambir have been shown to reduce edema and inhibit the expression of key inflammatory mediators.[3][4]
The primary mechanisms of action involve the modulation of inflammatory signaling pathways, particularly the inhibition of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines and enzymes.[5][6] In vivo studies using murine models have demonstrated the potential of Uncaria extracts and their isolated constituents to significantly reduce inflammatory responses.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies on the anti-inflammatory effects of compounds derived from Uncaria species in murine models.
Table 1: Effect of Mitraphylline on LPS-Induced Cytokine Release in Mice
| Compound | Dosage | Administration Route | Cytokine | Inhibition (%) | Reference |
| Mitraphylline | 30 mg/kg/day | Oral | IL-1α | ~50% | [1] |
| Mitraphylline | 30 mg/kg/day | Oral | IL-1β | ~50% | [1] |
| Mitraphylline | 30 mg/kg/day | Oral | IL-17 | ~50% | [1] |
| Mitraphylline | 30 mg/kg/day | Oral | TNF-α | ~50% | [1] |
| Mitraphylline | 30 mg/kg/day | Oral | IL-4 | ~40% | [1] |
| Dexamethasone (Control) | 2 mg/kg/day | Oral | IL-1α, IL-1β, IL-17, TNF-α | ~50% | [1] |
Table 2: Effect of Uncaria gambir Catechins on Carrageenan-Induced Paw Edema in Rats
| Compound | Dosage | Administration Route | Time Point | Edema Inhibition (%) | Reference |
| Catechin Isolate | Not Specified | Not Specified | Not Specified | Data not available in abstract | [3] |
(Note: Specific quantitative data on the percentage of edema inhibition by the catechin isolate from Uncaria gambir was not available in the provided search results, though its anti-inflammatory activity was confirmed.)
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Protocol 1: LPS-Induced Systemic Inflammation in a Murine Model
This protocol is adapted from a study on the anti-inflammatory effects of mitraphylline.[1]
-
Animals: BALB/c mice are used for this study.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment under standard laboratory conditions.
-
Treatment Groups:
-
Vehicle Control Group
-
Mitraphylline-treated Group (30 mg/kg/day)
-
Positive Control Group (Dexamethasone, 2 mg/kg/day)
-
-
Drug Administration: Mitraphylline or dexamethasone is administered orally once a day for three consecutive days.
-
Induction of Inflammation: On the third day, one hour after the final drug administration, inflammation is induced by an intraperitoneal injection of bacterial lipopolysaccharide (LPS) at a dose of 15 mg/kg.
-
Sample Collection: Blood samples are collected at specified time points after LPS injection for cytokine analysis.
-
Analysis: The levels of various cytokines (e.g., IL-1α, IL-1β, IL-17, TNF-α, IL-4) in the serum are determined using a multiplex ELISA assay.
Protocol 2: Carrageenan-Induced Paw Edema in a Murine Model
This is a standard model for evaluating acute anti-inflammatory activity, as referenced in studies on Uncaria gambir.[3]
-
Animals: Wistar rats or Swiss albino mice are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment.
-
Treatment Groups:
-
Vehicle Control Group
-
Uncaria extract/compound-treated groups (various doses)
-
Positive Control Group (e.g., Indomethacin or Diclofenac)
-
-
Drug Administration: The test compound or vehicle is administered orally or intraperitoneally, typically one hour before the induction of inflammation.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each animal.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the vehicle control group.
Visualization of Pathways and Workflows
Diagram 1: Simplified Signaling Pathway of Uncaria Phytochemicals in Inflammation
Caption: Inhibition of the NF-κB signaling pathway by Uncaria phytochemicals.
Diagram 2: Experimental Workflow for In Vivo Anti-inflammatory Assessment
Caption: General experimental workflow for murine inflammation models.
References
- 1. Anti-inflammatory activity of Mitraphylline isolated from Uncaria tomentosa bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsat.org [ijpsat.org]
- 3. Phytochemical and Anti-Inflammatory of Uncaria gambir: A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory and/or immunomodulatory activities of Uncaria tomentosa (cat’s claw) extracts: A systematic review and meta-analysis of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Anti-inflammatory and/or immunomodulatory activities of Uncaria tomentosa (cat’s claw) extracts: A systematic review and meta-analysis of in vivo studies (2024) | Gustavo Marin Arado | 2 Citations [scispace.com]
Application Note: Identification of Uncaric Acid using Mass Spectrometry Fragmentation Patterns
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uncaric acid, a pentacyclic triterpenoid with potential therapeutic properties, requires accurate and reliable identification methods for research and drug development. This application note details the mass spectrometric fragmentation pattern of this compound, providing a basis for its unambiguous identification in complex matrices. We present a summary of its key fragment ions observed under both Gas Chromatography-Mass Spectrometry (GC-MS) and a proposed Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) fragmentation pathway. Detailed protocols for sample preparation and LC-MS/MS analysis are also provided to facilitate the application of this method in a laboratory setting.
Introduction
This compound, also known as 6β,19α-Dihydroxyursolic acid, is a naturally occurring ursane-type triterpenoid found in various plant species.[1][2] Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities. The accurate identification of specific triterpenoids like this compound is crucial for phytochemical analysis, pharmacological studies, and the development of new therapeutic agents. Mass spectrometry, particularly when coupled with chromatographic separation techniques, offers high sensitivity and selectivity for the structural elucidation and quantification of these compounds. This document outlines the characteristic fragmentation patterns of this compound to aid in its identification.
Mass Spectrometry Fragmentation Pattern of this compound
The fragmentation of this compound in mass spectrometry is influenced by the ionization technique employed. Below, we summarize the observed fragmentation from a publicly available GC-MS spectrum and propose a theoretical fragmentation pathway for ESI-MS/MS based on the known behavior of similar ursane-type triterpenoids.
Molecular Formula: C₃₀H₄₈O₅[1]
Molecular Weight: 488.7 g/mol [1]
Monoisotopic Mass: 488.3502 Da
Gas Chromatography-Mass Spectrometry (GC-MS) Data
A documented GC-MS spectrum of this compound is available in the PubChem database.[1] The major fragments and their relative intensities are summarized in the table below. It is important to note that for GC-MS analysis, derivatization (e.g., methylation or silylation) is often required to increase the volatility of the analyte. The provided spectrum is for the underivatized molecule.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 488 | ~10 | [M]⁺• |
| 470 | ~5 | [M-H₂O]⁺• |
| 452 | ~8 | [M-2H₂O]⁺• |
| 442 | ~15 | [M-HCOOH]⁺• |
| 248 | ~100 | Retro-Diels-Alder fragment (Rings A/B) |
| 203 | ~80 | Fragment from cleavage of Ring C |
| 189 | ~60 | Further fragmentation of the 203 ion |
Table 1: Key fragment ions of this compound from GC-MS analysis.[1]
Proposed Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation
In ESI, this compound is expected to readily form a deprotonated molecule [M-H]⁻ in negative ion mode due to the presence of the carboxylic acid group. Collision-induced dissociation (CID) of this precursor ion would likely lead to the following fragmentation pathways, characteristic of ursane-type triterpenoids:
-
Neutral Losses: Sequential losses of water (H₂O) and carbon dioxide (CO₂) are common fragmentation pathways for triterpenoid acids.
-
Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation for unsaturated pentacyclic triterpenoids involves a retro-Diels-Alder cleavage of the C-ring, leading to diagnostic fragment ions.
Based on these principles, a proposed fragmentation pattern for this compound in ESI-MS/MS is presented below.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
| 487.34 | 469.33 | H₂O | Loss of a water molecule from one of the hydroxyl groups. |
| 487.34 | 443.33 | CO₂ | Decarboxylation of the carboxylic acid group. |
| 469.33 | 425.32 | CO₂ | Loss of carbon dioxide following the initial loss of water. |
| 487.34 | 248 | C₁₄H₂₀O₂ | Retro-Diels-Alder (RDA) fragmentation of the C-ring. |
| 487.34 | 203 | C₁₆H₂₄O₃ | Further fragmentation of the RDA product or direct cleavage of the C-ring. |
Table 2: Proposed ESI-MS/MS fragmentation of this compound [M-H]⁻.
Experimental Protocols
The following are detailed protocols for the extraction and LC-MS/MS analysis of this compound from plant materials. These are generalized protocols for triterpenoid acids and may require optimization for specific matrices.
Sample Preparation: Extraction of this compound from Plant Material
-
Grinding: Dry the plant material (e.g., leaves, bark) at 40-50 °C and grind it into a fine powder.
-
Extraction Solvent: Prepare an extraction solvent of 80% methanol in water.
-
Ultrasonic Extraction:
-
Weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 20 mL of the extraction solvent.
-
Vortex the mixture for 1 minute.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer equipped with an electrospray ionization (ESI) source, capable of MS/MS fragmentation (e.g., triple quadrupole or Q-TOF).
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
MS Parameters (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Negative.
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) or full scan with product ion scan.
-
MRM Transitions (example):
-
487.3 > 443.3 (for quantification)
-
487.3 > 248.1 (for confirmation)
-
-
Visualizations
Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.
Caption: Experimental workflow for this compound analysis.
Conclusion
This application note provides a framework for the identification of this compound using mass spectrometry. The summarized GC-MS fragmentation data and the proposed ESI-MS/MS fragmentation pathway offer diagnostic fingerprints for this compound. The detailed experimental protocols for sample preparation and LC-MS/MS analysis will enable researchers to confidently identify this compound in various sample matrices, furthering the investigation of its biological and pharmacological properties. It is recommended to confirm the identity of this compound by comparing the retention time and fragmentation pattern with a certified reference standard.
References
Application Note: Uncaric Acid as a Probe for Triterpenoid-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Uncaric acid, a pentacyclic triterpenoid found in plant species such as Uncaria and Eriobotrya japonica, is a natural compound with a range of reported biological activities, including antiviral and potential anti-inflammatory and antioxidant effects.[1] Triterpenoids represent a large class of natural products with diverse therapeutic potential, which is realized through their interaction with specific protein targets. However, the direct molecular targets of many triterpenoids, including this compound, remain largely uncharacterized.
This document provides a comprehensive framework and detailed protocols for utilizing this compound as a chemical probe to identify its protein binding partners, validate these interactions, and investigate the downstream functional consequences. The described workflows are designed to systematically elucidate the mechanism of action of this compound, making it a valuable tool for studying triterpenoid-protein interactions and for the development of novel therapeutics.
Workflow for Protein Target Identification and Validation
A multi-step approach is essential for the confident identification and validation of protein targets of this compound. The workflow begins with an unbiased, large-scale screening method to generate a list of potential binding partners, followed by rigorous biophysical and cell-based assays to confirm direct interaction and physiological relevance.
Caption: Overall workflow for this compound target identification and validation.
Quantitative Data Summary
Successful application of the following protocols will yield quantitative data on the interaction between this compound and its protein targets. The table below serves as a template for summarizing such hypothetical findings.
| Target Protein | Experimental Method | Quantitative Value | Interpretation |
| Hypothetical Target 1 | Surface Plasmon Resonance (SPR) | KD = 5.2 µM | Moderate affinity binding |
| Hypothetical Target 1 | Isothermal Titration Calorimetry (ITC) | KD = 6.5 µM; ΔH = -12.4 kcal/mol | Enthalpically driven interaction |
| Hypothetical Target 1 | Cellular Thermal Shift Assay (CETSA) | ΔTm = +3.8 °C @ 50 µM | Target engagement in cells confirmed |
| Hypothetical Target 2 | Surface Plasmon Resonance (SPR) | KD = 25.1 µM | Weaker affinity binding |
| Hypothetical Target 2 | Cellular Thermal Shift Assay (CETSA) | ΔTm = +1.2 °C @ 50 µM | Weak or indirect engagement in cells |
| HIV-1 Protease | Antiviral Activity Assay | EC50 = 15 µM[1] | Known biological activity endpoint |
Experimental Protocols
Protocol 3.1: Target Discovery by Label-Free Quantitative (LFQ) Proteomics
This protocol outlines a method to identify proteins whose abundance or thermal stability changes upon this compound treatment, suggesting potential interaction.[2][3]
Objective: To generate a list of candidate protein targets of this compound in an unbiased manner.
Materials:
-
Cell line of interest (e.g., RAW264.7 macrophages for inflammation studies)
-
This compound (solubilized in DMSO)
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA Protein Assay Kit
-
DTT, Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with a predetermined concentration of this compound (e.g., 10-50 µM) or vehicle (DMSO) for a specified time (e.g., 4-24 hours). Prepare at least three biological replicates per condition.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells, wash with cold PBS, and lyse using lysis buffer on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (proteome) and determine the protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Take 100 µg of protein from each sample.
-
Reduce disulfide bonds with 10 mM DTT at 56°C for 30 minutes.
-
Alkylate cysteine residues with 20 mM IAA in the dark at room temperature for 30 minutes.
-
Digest proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with formic acid (FA) to a pH of ~2-3.
-
Desalt the peptides using C18 SPE cartridges according to the manufacturer's protocol.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute peptides in 0.1% FA.
-
Analyze samples using an LC-MS/MS system operating in a data-dependent acquisition (DDA) mode.[3] This involves a high-resolution MS1 scan followed by MS2 scans of the most abundant precursor ions.
-
-
Data Analysis:
-
Process the raw MS data using software such as MaxQuant or Proteome Discoverer.
-
Perform protein identification by searching against a relevant protein database (e.g., UniProt).
-
Perform label-free quantification by comparing the precursor ion intensities across different samples.
-
Identify proteins that are significantly up- or down-regulated upon this compound treatment. These are the initial candidate targets.
-
Protocol 3.2: In Vitro Validation by Surface Plasmon Resonance (SPR)
This protocol validates the direct binding of this compound to a purified candidate protein.[4][5]
Objective: To determine the binding kinetics (kon, koff) and affinity (KD) of the this compound-protein interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant target protein (>95% purity)
-
This compound stock solution
-
SPR running buffer (e.g., HBS-EP+ buffer, pH 7.4, with 1-5% DMSO)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified target protein (typically 20-50 µg/mL in 10 mM acetate buffer, pH 4.0-5.5) to allow covalent coupling to the surface. Aim for an immobilization level of 2000-10000 RU.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., from 0.1 µM to 100 µM). Ensure the DMSO concentration is identical in all samples and the running buffer.
-
Inject the this compound solutions over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min). Start with the lowest concentration.
-
Record the association phase during injection and the dissociation phase during the subsequent buffer flow.
-
Between injections, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5) if necessary.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
Calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Protocol 3.3: In-Cell Target Engagement by Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm that a compound binds to its target protein within the complex environment of a living cell.[6][7]
Objective: To measure the change in thermal stability of a target protein in response to this compound binding in intact cells.
Materials:
-
Cell line expressing the target protein
-
This compound
-
PBS and lysis buffer (containing protease inhibitors)
-
PCR tubes and a thermal cycler
-
Centrifugation equipment
-
SDS-PAGE and Western blotting reagents or AlphaScreen® kit
-
Primary antibody specific to the target protein
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound at various concentrations (e.g., 1, 10, 100 µM) or vehicle (DMSO) for 1-2 hours.
-
-
Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Detection and Analysis:
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another detection method like AlphaScreen®.
-
Plot the percentage of soluble protein against temperature for both vehicle- and this compound-treated samples.
-
A positive result is a shift of the melting curve to a higher temperature for the drug-treated sample, indicating thermal stabilization upon binding. The change in the melting temperature (ΔTm) quantifies the extent of stabilization.
-
Investigation of Downstream Signaling Pathways
Once a direct protein target is validated, the next step is to understand the functional consequences of its modulation by this compound. Based on the known anti-inflammatory activities of similar natural products, a plausible mechanism involves the inhibition of pro-inflammatory signaling pathways like NF-κB.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted Proteomics Guided by Label-free Quantitative Proteome Analysis in Saliva Reveal Transition Signatures from Health to Periodontal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 4. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 5. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Syringic acid demonstrates an anti-inflammatory effect via modulation of the NF-κB-iNOS-COX-2 and JAK-STAT signaling pathways in methyl cellosolve-induced hepato-testicular inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Uncaric Acid Solubility for In Vitro Experiments
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for improving the solubility of Uncaric acid in in vitro experimental setups.
Troubleshooting Guide & FAQs
Q1: My this compound is not dissolving in my aqueous cell culture medium. What should I do?
A1: this compound is a hydrophobic compound with low water solubility. Direct dissolution in aqueous media is not recommended. The standard procedure is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock into your final culture medium.
Q2: What is the best organic solvent to use for creating an this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is a widely used and recommended solvent for preparing stock solutions of this compound for in vitro studies.[1] Other organic solvents like ethanol, acetone, chloroform, dichloromethane, and ethyl acetate can also dissolve this compound, but their compatibility with your specific cell line and experiment must be considered.[1]
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low, typically below 0.5% (v/v), to minimize cytotoxicity and prevent precipitation.
-
Pre-warming: Gently warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Mixing: Add the stock solution dropwise to the culture medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Serum Presence: The presence of serum, such as Fetal Bovine Serum (FBS), in the culture medium can help to stabilize the compound and prevent precipitation.
-
Co-solvents: Consider using a co-solvent system where a small amount of a water-miscible solvent is used in conjunction with your primary solvent to improve solubility.[2][3][4]
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: Yes, for acidic compounds, adjusting the pH can increase solubility.[4] this compound is a carboxylic acid. You can try dissolving it in a slightly basic solution (e.g., 0.1M NaOH) to form a more soluble salt.[5][6] However, it is crucial to readjust the pH of the final solution to be compatible with your cell culture conditions (typically pH 7.2-7.4) before adding it to your cells.
Q5: Are there other methods to enhance the solubility of this compound for my experiments?
A5: Several advanced techniques can be employed to improve the solubility of hydrophobic drugs like this compound, including:
-
Complexation: Using cyclodextrins to form inclusion complexes can significantly enhance the aqueous solubility of hydrophobic molecules.[7]
-
Surfactants: Non-ionic surfactants can be used at low concentrations to form micelles that encapsulate the hydrophobic compound, increasing its solubility.[8]
-
BSA Conjugation: For fatty acids and similar compounds, conjugating them to fatty acid-free Bovine Serum Albumin (BSA) can improve their solubility and delivery to cells in culture.[6]
Data Presentation: Solvent and Stock Solution Recommendations
| Solvent | Recommended Use | Stock Concentration | Final Concentration in Medium | Notes |
| DMSO | Primary choice for in vitro stock solutions | 10-20 mM | < 0.5% (v/v) | Widely used and generally well-tolerated by most cell lines at low concentrations.[1] |
| Ethanol | Alternative to DMSO | 10-20 mM | < 0.5% (v/v) | Can be more volatile than DMSO. Check for cell line sensitivity. |
| 0.1 M NaOH | For pH modification | Varies | pH adjusted to 7.2-7.4 | Useful for creating a salt form of the acid, which is more soluble.[5][6] The final solution must be pH-neutralized. |
Experimental Protocols
Protocol 1: Standard Preparation of this compound Stock Solution using DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. For short-term storage (up to two weeks), -20°C is generally sufficient.[1]
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration remains below 0.5%.
Protocol 2: Improving Solubility using a Co-solvent and Serum
This protocol is adapted from a method for dissolving highly hydrophobic compounds in aqueous cell culture media.[9]
-
Initial Dissolution: Prepare a high-concentration stock of this compound in DMSO (e.g., 100 mM). If the compound is difficult to dissolve, briefly vortex at maximum speed and warm to 37°C.
-
Intermediate Dilution with Serum: Pre-warm Fetal Bovine Serum (FBS) to approximately 50°C in a water bath. Dilute the DMSO stock solution 10-fold with the pre-warmed FBS. Keep this intermediate solution warm (around 40°C).
-
Final Dilution: Perform the final dilution in your pre-warmed cell culture medium (containing 1% FBS) to achieve the desired final concentration of this compound. This three-step process helps to prevent precipitation by gradually changing the solvent environment.
Visualizations
Caption: Workflow for solubilizing this compound for in vitro experiments.
References
- 1. This compound | CAS:123135-05-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. ijmsdr.org [ijmsdr.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. japer.in [japer.in]
- 8. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 9. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Uncaric acid stability and degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the stability and degradation of Uncaric acid in cell culture media. The following frequently asked questions (FAQs) and troubleshooting guides offer insights into handling, stability testing, and potential biological interactions of this compound.
Section 1: this compound Properties and Handling
This section covers the fundamental properties of this compound and best practices for its storage and preparation.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical and physical properties of this compound?
This compound is a triterpenoid compound.[1] Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₅ | [2] |
| Molecular Weight | 488.7 g/mol | [2] |
| CAS Number | 123135-05-7 | [3] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [3][4] |
| Storage | Short term at 0°C; Long term at -20°C, desiccated. | [5] |
Q2: How should I prepare stock solutions of this compound?
Given its solubility profile, Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.[3][4] To ensure complete dissolution, you can warm the solution to 37°C and use an ultrasonic bath.[3] It is recommended to prepare and use the solution on the same day.[3]
Q3: How should I store this compound stock solutions?
Stock solutions can be stored at -20°C for several months.[3] For optimal stability, it is best to store the solution in small aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles.[4] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[4]
Section 2: Stability and Degradation in Cell Culture Media
Understanding the factors that influence this compound's stability in the complex environment of cell culture media is crucial for reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What factors can affect the stability of this compound in cell culture media?
While specific degradation pathways for this compound are not well-documented, the stability of similar carboxylic acids and complex organic molecules in cell culture media can be influenced by several factors:
-
pH: The pH of the culture medium can affect the ionization state and stability of carboxylic acids.
-
Media Components: Components in the media, such as cysteine and iron compounds (e.g., ferric ammonium citrate), have been shown to impact the stability of other compounds in solution.[6][7]
-
Light Exposure: Many complex organic molecules are sensitive to light and can undergo photodegradation.
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally labile compounds.
-
Dissolved Oxygen and Reactive Oxygen Species (ROS): The presence of oxygen and ROS generated by cellular metabolism can lead to oxidative degradation.
-
Enzymatic Degradation: Enzymes present in serum supplements or secreted by cells could potentially metabolize this compound.
Q2: I'm observing a decrease in the biological effect of this compound over the course of my experiment. What could be the cause?
A diminishing effect could be due to several factors, with compound degradation being a primary suspect. Other possibilities include:
-
Compound Instability: this compound may be degrading in the culture medium under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Cellular Metabolism: The cells themselves may be metabolizing the compound over time, reducing its effective concentration.
-
Binding to Plasticware: Hydrophobic compounds can sometimes adsorb to the surface of plastic culture vessels, lowering the concentration available to the cells.[8]
-
Precipitation: The compound may be precipitating out of the solution, especially at higher concentrations or after dilution of a DMSO stock into an aqueous medium.
Troubleshooting Guide: Inconsistent Results or Loss of Activity
If you are experiencing issues with experimental reproducibility or a time-dependent loss of this compound's effect, the following decision tree can help diagnose the problem.
Troubleshooting Decision Tree.
Section 3: Experimental Protocols
To empirically determine the stability of this compound in your specific experimental setup, a stability study is recommended.
Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to quantify the concentration of this compound in cell-free culture medium over time.
1. Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, penicillin/streptomycin)
-
Sterile microcentrifuge tubes or HPLC vials
-
Incubator (37°C, 5% CO₂)
-
Analytical instrument (HPLC or LC-MS)
2. Experimental Workflow:
Workflow for this compound Stability Testing.
3. Detailed Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare Spiked Medium: Warm your complete cell culture medium to 37°C. Spike the medium with the this compound stock solution to achieve the final working concentration you use in your experiments. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
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Time Point Zero (T=0) Sample: Immediately after preparation, take an aliquot of the spiked medium. This will serve as your T=0 reference.
-
Incubation: Aliquot the remaining spiked medium into sterile, tightly sealed tubes (e.g., microcentrifuge tubes), one for each future time point. Place these tubes in your cell culture incubator under standard conditions (37°C, 5% CO₂).
-
Sample Collection: At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove one tube from the incubator.
-
Sample Storage: Immediately store the collected samples at -80°C until you are ready for analysis to prevent further degradation.
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Analysis: Analyze the concentration of this compound in each sample using a validated analytical method.
4. Analytical Method: HPLC/LC-MS High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable for quantifying triterpenoids.[9][10][11]
-
HPLC Method:
-
Column: A C18 or C30 column is often used for separating triterpenoids.[9]
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic or acetic acid, e.g., 0.1%) is a common mobile phase.[12]
-
Detection: Since many triterpenoids lack a strong chromophore, UV detection at low wavelengths (e.g., 205-210 nm) may be necessary.[10] Charged Aerosol Detection (CAD) can also provide sensitive detection.[9]
-
-
LC-MS Method: LC-MS provides higher sensitivity and selectivity. The compound can be detected using its specific mass-to-charge ratio (m/z) in either positive or negative ionization mode.[13][14]
Section 4: Potential Biological Interactions
While the specific signaling pathways modulated by this compound are not extensively characterized, insights can be drawn from the broader class of triterpenoids.
Hypothetical Signaling Pathway Interactions
Many triterpenoids are known to possess anti-inflammatory properties.[15][16] A common pathway involved in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. It is plausible that this compound could exert anti-inflammatory effects by modulating this pathway. The diagram below illustrates a generalized and hypothetical model of this interaction.
Disclaimer: This diagram represents a potential mechanism of action based on the activities of other triterpenoids and is for illustrative purposes only. Specific interactions of this compound have yet to be fully elucidated.
Hypothetical modulation of the NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C30H48O5 | CID 10838721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS:123135-05-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | CAS:123135-05-7 | Manufacturer ChemFaces [chemfaces.com]
- 5. chemfarms.com [chemfarms.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TWI407100B - Method for hplc analysis of triterpenoids from antrodia camphorata - Google Patents [patents.google.com]
- 13. agilent.com [agilent.com]
- 14. Organic Acids Analyzed with LCMS - AppNote [mtc-usa.com]
- 15. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. foodstruct.com [foodstruct.com]
Optimizing the yield of Uncaric acid during extraction from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield of Uncaric acid during extraction from plant material.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and provides systematic solutions.
Issue 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | This compound, a triterpenoid, has limited solubility in non-polar solvents.[1] Use polar solvents like ethanol, methanol, or their aqueous solutions (e.g., 70-95% ethanol).[2][3] For selective extraction of triterpene acids, consider using alkalinized ethanol (e.g., 2% NaOH in ethanol) at room temperature.[1] |
| Insufficient Extraction Time or Temperature | Extraction is a time and temperature-dependent process. For maceration, allow for extended periods (e.g., 24-48 hours).[4] For methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), optimize the duration (e.g., 30-80 minutes for UAE) and temperature (e.g., 30-60°C for UAE) as excessive heat can degrade the compound.[3][5] |
| Poor Plant Material Quality | The concentration of this compound can vary based on the plant part, geographical source, and harvest time. Ensure you are using a plant species known to contain this compound, such as Uncaria tomentosa or Eriobotrya japonica (Loquat).[6][7][8] The leaves and stems are often the primary sources.[9] |
| Inefficient Extraction Method | Conventional maceration may not be as efficient as modern techniques. Consider employing UAE or MAE, which can enhance extraction yields by improving solvent penetration into the plant matrix.[3][10] |
| Inadequate Sample Preparation | The plant material should be properly dried and ground to a fine powder to increase the surface area for solvent interaction. |
Issue 2: Presence of Impurities in the Extract
| Potential Cause | Recommended Solution |
| Co-extraction of Other Compounds | Pigments (like chlorophyll) and other polar compounds are often co-extracted. A pre-extraction wash (defatting) with a non-polar solvent like n-hexane can remove some lipids and other non-polar impurities.[1] |
| Sub-optimal Chromatographic Separation | If impurities persist after extraction, further purification using techniques like flash chromatography or preparative HPLC is necessary. The separation of structurally similar triterpenoids like oleanolic and maslinic acid can be challenging and requires careful optimization of the mobile phase.[11] |
Issue 3: Difficulty in Quantifying this compound
| Potential Cause | Recommended Solution |
| Lack of a Reference Standard | A certified reference standard of this compound is essential for accurate quantification via methods like HPLC. |
| Inappropriate HPLC Method | Develop and validate an HPLC method specifically for triterpenoid acids. A C18 column is commonly used with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol. Detection is typically performed at a low wavelength (around 210 nm) in the UV spectrum.[12][13] |
| Matrix Effects | The presence of co-eluting impurities can interfere with the quantification. Sample cleanup using solid-phase extraction (SPE) may be necessary to remove interfering substances prior to HPLC analysis. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and which plant species are good sources?
A1: this compound (6β,19α-Dihydroxyursolic acid) is a pentacyclic triterpenoid compound.[6] It has been identified in plant species such as Uncaria tomentosa, Uncaria elliptica, and Eriobotrya japonica (Loquat).[8]
Q2: What are the physicochemical properties of this compound relevant to extraction?
A2: this compound has a molecular formula of C₃₀H₄₈O₅ and a molecular weight of 488.7 g/mol .[14] It is soluble in polar organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[15][16]
Q3: Which extraction method provides the best yield for this compound?
A3: While traditional methods like maceration and Soxhlet extraction can be used, modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are generally more efficient, offering higher yields in shorter times with reduced solvent consumption.[3][10][17]
Q4: How can I optimize the parameters for my extraction method?
A4: The optimization of extraction parameters such as solvent concentration, temperature, time, and solid-to-liquid ratio can be systematically achieved using Response Surface Methodology (RSM).[2][18] This statistical approach helps in identifying the optimal conditions for maximizing the yield of this compound.
Q5: What analytical method is most suitable for the quantification of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the quantification of this compound and other triterpenoid acids.[12][19] For enhanced specificity and sensitivity, HPLC coupled with mass spectrometry (LC-MS) can be employed.[20]
Data on Triterpenoid Acid Extraction Parameters
The following tables summarize quantitative data from studies on the extraction of ursolic acid, a structurally similar triterpenoid, which can serve as a valuable reference for optimizing this compound extraction.
Table 1: Comparison of Different Extraction Methods for Ursolic Acid
| Extraction Method | Plant Material | Solvent | Temperature | Time | Yield/Purity | Reference |
| Maceration | Annurca Apple | Sunflower Oil | 68.85°C | 63 h | 784.40 µg/mL | [21] |
| Low-Temperature Extraction | Loquat Leaves | Ethanol | 0°C | 48 h | 0.84% yield, 33.68% purity | [4] |
| Microwave-Assisted (MAE) | Apple Pomace | 82.23% Ethanol | - | 118.25 s | 88.87% of total UA | [2][18] |
| Ultrasound-Assisted (UAE) | Loquat Peel | 71% Ethanol | 30°C | 45 min | 13.92 mg/g | [3] |
| Ultrasound-Assisted (UAE) | Loquat Pulp | 85% Ethanol | 43°C | 51 min | 11.69 mg/g | [3] |
Table 2: Influence of Solvent Type and Concentration on Triterpenoid Yield
| Plant Material | Solvent System | Extraction Method | Key Finding | Reference |
| Apple Pomace | 70-90% Ethanol | MAE | Maximum yield achieved with 82.23% ethanol.[2] | [2] |
| Loquat Peel | 65% Ethanol | UAE | Optimal ethanol concentration for peel.[3] | [3] |
| Myrtaceae Leaves | 2% NaOH in Ethanol | Maceration | Selective for triterpene acids, yielding pigment-free extracts with up to 50% triterpene content.[1] | [1] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Triterpenoids from Loquat Leaves
This protocol is adapted from methods used for ursolic acid and other triterpenoids from loquat.[3][22]
-
Sample Preparation: Dry the plant material (e.g., loquat leaves) at 40-50°C and grind it into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 1.0 g of the powdered plant material and place it in a flask.
-
Add 20 mL of 85% ethanol to achieve a solid-to-liquid ratio of 1:20 (g/mL).
-
Place the flask in an ultrasonic bath.
-
Perform the extraction at a temperature of 43°C for 51 minutes with an ultrasonic power of 160 W.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue for comprehensive recovery.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.
-
-
Quantification:
-
Dissolve a known amount of the crude extract in methanol.
-
Analyze the solution using a validated HPLC method to determine the concentration of this compound.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of Triterpenoids from Apple Pomace
This protocol is based on the optimized conditions for ursolic acid extraction.[2][18]
-
Sample Preparation: Dry and powder the plant material as described in Protocol 1.
-
Extraction:
-
Place 1.0 g of the powdered material in a microwave extraction vessel.
-
Add 30.86 mL of 82.23% aqueous ethanol.
-
Set the microwave extractor to operate for 118.25 seconds.
-
-
Filtration and Concentration:
-
Filter the resulting mixture and concentrate the filtrate using a rotary evaporator as outlined in Protocol 1.
-
-
Purification (Optional):
-
For higher purity, the crude extract can be further purified using column chromatography with a resin like XAD-7.
-
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Workflow for this compound extraction and analysis.
References
- 1. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Optimizing microwave-assisted extraction of ursolic acid from apple pomace using response surface methodology [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Optimizing the extraction of ursolic acid from loquat leaf using 1H-qNMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 123135-05-7 | YEA13505 | Biosynth [biosynth.com]
- 8. kehuaai.com [kehuaai.com]
- 9. Isolation and Antimicrobial and Antioxidant Evaluation of Bio-Active Compounds from Eriobotrya Japonica Stems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation of Bioactive Pentacyclic Triterpenoid Acids from Olive Tree Leaves with Flash Chromatography [mdpi.com]
- 12. diposit.ub.edu [diposit.ub.edu]
- 13. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 14. This compound | C30H48O5 | CID 10838721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound | CAS:123135-05-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 16. This compound | CAS:123135-05-7 | Manufacturer ChemFaces [chemfaces.com]
- 17. mdpi.com [mdpi.com]
- 18. Optimizing microwave-assisted extraction of ursolic acid from apple pomace using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. HPLC determination of D-glucaric acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. osti.gov [osti.gov]
- 21. mdpi.com [mdpi.com]
- 22. academicjournals.org [academicjournals.org]
Troubleshooting peak tailing and broadening in Uncaric acid HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of Uncar ic acid, focusing on peak tailing and broadening.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for Uncaric acid analysis?
A1: A common starting point for the analysis of this compound, a triterpenoid carboxylic acid, on a reversed-phase column would be:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water with 0.1% formic acid.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 60% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Solvent: Methanol or a solvent composition similar to the initial mobile phase conditions.[1]
Q2: What causes peak tailing in the HPLC analysis of this compound?
A2: Peak tailing for acidic compounds like this compound is often due to secondary interactions between the analyte and the stationary phase.[2] The primary cause is the interaction of the carboxyl group of this compound with active silanol groups on the silica-based column packing.[3][4] Other causes can include column overload, a void at the column inlet, or a partially blocked frit.[3][4][5]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is critical for controlling the peak shape of ionizable compounds like this compound.[6] At a mid-range pH, the carboxyl group of this compound can be partially ionized, leading to interactions with ionized silanol groups on the column, which causes peak tailing.[3][4] By acidifying the mobile phase (e.g., with formic or acetic acid to a pH below the pKa of this compound), the ionization of both the this compound and the silanol groups is suppressed, minimizing these secondary interactions and resulting in a more symmetrical peak.[2][7][8]
Q4: What is peak broadening and what are its common causes?
A4: Peak broadening is an increase in the width of a chromatographic peak, which leads to decreased resolution and sensitivity.[5] Common causes include extra-column band broadening (e.g., from long tubing or large detector cell volume), column inefficiency (e.g., an old or contaminated column), slow injection, or a mismatch between the sample solvent and the mobile phase.[1][5]
Troubleshooting Guides
Issue 1: Peak Tailing of the this compound Peak
Symptoms: The this compound peak is asymmetrical with a trailing edge that is broader than the leading edge. The tailing factor is greater than 1.2.
Troubleshooting Workflow:
References
- 1. shimadzu.com [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation and Characterization of Triterpenoid Saponins in Gleditsia sinensis by Comprehensive Two-Dimensional Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 6. HPLC Method for Determination of Tartaric Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 7. HPLC Separation of Small Organic Acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 8. Aurintricarboxylic Acid Inhibits the Early Stage of Vaccinia Virus Replication by Targeting both Cellular and Viral Factors - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Uncaric acid precipitation in aqueous buffer solutions
Welcome to the technical support center for Uncaric acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation issues with this compound in aqueous buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?
This compound, more commonly known as Ursolic acid, is a naturally occurring pentacyclic triterpenoid compound found in various plants.[1][2] It is a subject of significant research due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][] However, this compound is a highly lipophilic (fat-soluble) molecule, which makes it poorly soluble in water and aqueous buffers.[4][5] This low aqueous solubility can lead to precipitation during experiments, affecting the accuracy and reproducibility of results.[4]
Q2: What are the key factors influencing this compound solubility?
The solubility of this compound in an aqueous environment is primarily dictated by three factors:
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pH: this compound is a carboxylic acid. At acidic or neutral pH, it exists in its protonated, less soluble form. As the pH increases, it deprotonates to form a more soluble salt. It is reported to be soluble in 2% alcoholic NaOH.[6]
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Co-solvents: The use of a water-miscible organic solvent is essential for first dissolving this compound. Solvents like Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF) are commonly used to create a concentrated stock solution before dilution into an aqueous buffer.[7]
-
Temperature: For many compounds, solubility increases with temperature. While this can be a factor, the choice of pH and co-solvent system is generally more critical for this compound.
Q3: What is a suitable starting solvent for this compound?
Dimethyl Sulfoxide (DMSO) is an excellent choice for creating a stock solution of this compound. It has a high solubilizing capacity for this compound, with a reported solubility of approximately 10 mg/mL.[7]
Troubleshooting Guide: Precipitation Issues
This guide provides a step-by-step approach to address the common problem of this compound precipitating out of solution when a stock solution is diluted into an aqueous buffer.
Problem: My this compound precipitates immediately after I dilute my DMSO stock into my cell culture media or PBS.
This is a common issue known as "crashing out," where the compound rapidly precipitates when the solvent environment changes from organic to aqueous.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound precipitation.
Detailed Steps & Explanations
-
Review Your Dilution Technique: The order of addition is critical. You should always add the small volume of concentrated DMSO stock to the larger volume of aqueous buffer while vortexing or stirring. Never add the buffer to the DMSO stock, as this will cause immediate precipitation.
-
Lower the Final Concentration: this compound has very low solubility in aqueous systems. For example, in a 1:2 mixture of DMSO:PBS (pH 7.2), its solubility is only about 0.3 mg/mL.[7] Your target concentration may be above the solubility limit.
-
Action: Try reducing the final concentration of this compound in your experiment. Determine the lowest effective concentration through a dose-response study.
-
-
Optimize the Final Co-solvent Percentage: The amount of DMSO carried over into the final solution helps maintain solubility. However, high concentrations of DMSO can be toxic to cells.
-
Action: Most cell lines can tolerate DMSO up to 0.5% without significant toxic effects, though it is always best to keep this percentage as low as possible and run a vehicle control. If your current final DMSO concentration is very low (e.g., <0.1%), consider if it can be slightly increased while remaining non-toxic to your system.
-
-
Adjust the Buffer pH: Since this compound is a carboxylic acid, increasing the pH of the buffer will increase its solubility.
-
Action: If your experimental system allows, try increasing the pH of your buffer. For example, adjusting a buffer from pH 7.0 to pH 7.4 or slightly higher can improve solubility. This is not always feasible for cell-based assays that require a specific physiological pH.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol details how to prepare a concentrated stock solution in 100% DMSO.
Materials:
-
This compound (MW: 488.7 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile, amber glass vial or polypropylene tube
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you need: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 488.7 g/mol = 0.004887 g = 4.89 mg
-
Weigh out 4.89 mg of this compound and place it in a sterile vial.
-
Add 1 mL of 100% DMSO to the vial.
-
Cap the vial tightly and vortex vigorously for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparing a 10 µM Working Solution
This protocol describes the correct method for diluting the DMSO stock into an aqueous buffer.
Logical Workflow for Solution Preparation
Caption: Correct workflow for preparing an this compound working solution.
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
To prepare a 10 µM final solution in 10 mL of buffer (a 1:1000 dilution), you will need 10 µL of the stock. This results in a final DMSO concentration of 0.1%.
-
Place 10 mL of your desired aqueous buffer (e.g., cell culture medium, PBS) in a sterile tube.
-
Begin vortexing the tube of buffer at a medium speed.
-
While the buffer is vortexing, slowly add the 10 µL of the 10 mM DMSO stock solution drop-by-drop into the buffer.
-
Continue vortexing for another 30 seconds to ensure complete mixing.
-
Visually inspect the solution against a dark background to check for any signs of precipitate (cloudiness or visible particles).
-
Use the solution immediately, as aqueous solutions of this compound are not recommended for long-term storage.[7]
Quantitative Data Summary
The following table summarizes key solubility data for this compound (Ursolic acid).
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | ~10 mg/mL | [7] |
| DMF | ~10 mg/mL | [7] |
| Ethanol | ~0.5 mg/mL | [7] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL | [7] |
| Water | Poorly soluble / Sparingly soluble | [4][7] |
Signaling Pathway Considerations
Maintaining this compound in a soluble state is critical for accurately studying its effects on cellular signaling. If the compound precipitates, its effective concentration is unknown, leading to unreliable results. This compound has been shown to modulate several pathways, including those involving PKA, PKC, and MEK1/2.[8]
Caption: Impact of solubility on experimental outcomes in signaling studies.
References
- 1. Ursolic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 4. "Solubility of Ursolic Acid in Aqueous and Non-aqueous Solvents" by Kamola Tolliboeva and Philip M. Gerk [scholarscompass.vcu.edu]
- 5. Considerable Improvement of Ursolic Acid Water Solubility by Its Encapsulation in Dendrimer Nanoparticles: Design, Synthesis and Physicochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (+)-Ursolic Acid | C30H48O3 | CID 64945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Ursolic acid affords antidepressant-like effects in mice through the activation of PKA, PKC, CAMK-II and MEK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with matrix effects in the LC-MS analysis of Uncaric acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Uncaric acid. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as 6β,19α-Dihydroxyursolic acid, is a natural triterpene compound.[1][2] It is found in plants such as Eriobotrya japonica.[2] Due to its potential biological activities, including anti-inflammatory and antioxidant properties, it is a subject of interest in biochemical and pharmacological research.[3]
Chemical Properties of this compound:
-
Molecular Formula: C₃₀H₄₈O₅[4]
-
Structure: A pentacyclic triterpenoid carboxylic acid.
Q2: What are matrix effects in LC-MS analysis?
Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, non-target compounds in the sample matrix.[5] This interference occurs in the mass spectrometer's ion source and can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[6] Ion suppression is the more common phenomenon.[7] These effects are a major concern in quantitative analysis as they can significantly impact the accuracy, precision, and sensitivity of the method.[5][8][9]
Q3: Why is my this compound signal suppressed or enhanced?
The signal for this compound can be altered because other molecules from the sample matrix (e.g., phospholipids, salts, proteins from plasma or tissue extracts) elute from the LC column at the same time.[7][10] In the electrospray ionization (ESI) source, these matrix components compete with this compound for ionization, affecting the efficiency of droplet formation and ion evaporation.[11] This competition can hinder the formation of charged this compound ions, leading to a suppressed signal, or in some cases, facilitate it, causing enhancement.[10][11]
Q4: How can I determine if my analysis is affected by matrix effects?
The most common method is the post-extraction spike experiment .[7][9] This involves comparing the signal response of this compound spiked into a blank matrix extract (a sample processed without the analyte) to the response of the analyte in a neat (pure) solvent at the same concentration.[8][9] A significant difference between these two signals indicates the presence of matrix effects.[8] Another qualitative method is post-column infusion , where a constant flow of the analyte is introduced into the LC eluent after the column.[9][12] Injection of a blank matrix extract will cause a dip or rise in the baseline signal if co-eluting components cause ion suppression or enhancement.[9][12]
Troubleshooting Guide for this compound Analysis
This guide addresses specific issues you may encounter during the LC-MS analysis of this compound.
References
- 1. This compound | 123135-05-7 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 123135-05-7 | YEA13505 | Biosynth [biosynth.com]
- 4. This compound | C30H48O5 | CID 10838721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. What is matrix effect and how is it quantified? [sciex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nebiolab.com [nebiolab.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Chromatographic Resolution of Uncaric Acid and Its Isomers
Welcome to the technical support center for the chromatographic analysis of Uncaric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the resolution of this compound from its isomers during high-performance liquid chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound from its isomers?
A1: this compound and its isomers are pentacyclic triterpenoids, which often coexist in natural plant extracts. The primary challenge in their separation lies in their structural similarity. Isomers of triterpenoids, such as oleanolic and ursolic acids, have very small differences in their structures, leading to similar polarities and chromatographic behavior. This makes achieving baseline resolution difficult with standard chromatographic methods.
Q2: What type of HPLC column is most suitable for this compound isomer separation?
A2: A reversed-phase C18 column is the most commonly used and generally effective stationary phase for the separation of this compound and its isomers. These columns provide good retention for these relatively non-polar compounds. For challenging separations, columns with different C18 bonding technologies or alternative stationary phases like phenyl-hexyl columns can be explored to exploit subtle differences in isomer-stationary phase interactions.
Q3: How does the mobile phase composition affect the resolution of this compound isomers?
A3: The mobile phase composition is a critical factor. Typically, a mixture of an organic solvent (like acetonitrile or methanol) and water is used. The ratio of organic solvent to water will significantly impact retention times. For acidic compounds like this compound, the pH of the mobile phase is crucial for good peak shape and resolution. Adding a small amount of an acid, such as formic acid or acetic acid, to the mobile phase can suppress the ionization of the carboxylic acid group, leading to sharper peaks and improved separation.[1][2]
Q4: Can temperature be used to improve the separation of this compound isomers?
A4: Column temperature can influence the resolution of triterpenoid isomers. However, the effect can be compound-specific. For some triterpenoid isomers like oleanolic and ursolic acid, increasing the column temperature has been shown to decrease resolution. Therefore, it is recommended to start with a controlled room temperature (e.g., 25°C) and then systematically investigate lower and higher temperatures to determine the optimal condition for your specific isomers.
Q5: Are there any mobile phase additives that can enhance the resolution of this compound isomers?
A5: Yes, for particularly difficult separations of triterpenoid isomers, the use of cyclodextrins (CDs) as mobile phase additives has shown promise. CDs can form inclusion complexes with the isomers, leading to differences in their retention behavior and improved resolution. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is one such additive that has been used to improve the separation of isomeric pentacyclic triterpenic acids.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound and its isomers.
Problem 1: Poor Resolution or Co-elution of Isomeric Peaks
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition | Optimize the organic solvent (acetonitrile vs. methanol) and its ratio with water. A lower percentage of organic solvent will generally increase retention and may improve separation. |
| Incorrect Mobile Phase pH | For acidic compounds like this compound, add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress ionization and improve peak shape.[1][2] |
| Suboptimal Column Temperature | Systematically evaluate a range of column temperatures (e.g., 20°C, 25°C, 30°C). For some triterpenoid isomers, lower temperatures may improve resolution. |
| Insufficient Column Efficiency | Ensure the column is in good condition. If the column is old or has been used extensively, it may lose its efficiency. Consider replacing the column. Using a column with a smaller particle size (e.g., 3 µm instead of 5 µm) can also increase efficiency. |
| Mobile Phase Additive Needed | For very challenging separations, consider adding a cyclodextrin derivative (e.g., HP-β-CD) to the mobile phase to enhance selectivity. |
Problem 2: Peak Tailing
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | The carboxylic acid group of this compound can interact with residual silanols on the silica-based C18 column, leading to tailing. Adding an acidic modifier (e.g., 0.1% formic acid) to the mobile phase will minimize these interactions.[1] |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. Dilute the sample and re-inject. |
| Column Contamination | Impurities from previous injections may be causing peak tailing. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). |
Problem 3: Irreproducible Retention Times
| Possible Cause | Suggested Solution |
| Inconsistent Mobile Phase Preparation | Ensure the mobile phase is prepared accurately and consistently for each run. Premixing the mobile phase components can improve reproducibility compared to online mixing. |
| Fluctuating Column Temperature | Use a column oven to maintain a constant and stable temperature throughout the analysis. |
| Pump Malfunction | Check the HPLC pump for leaks and ensure it is delivering a constant flow rate. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before each injection, especially when changing mobile phase composition. |
Experimental Protocol: A Starting Point for this compound Isomer Separation
The following is a recommended starting method for the HPLC analysis of this compound and its isomers, based on methods for structurally similar compounds like ursodeoxycholic acid.[3] This protocol may require further optimization for your specific application.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 70% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in methanol or a mixture of methanol and water. |
Data Presentation: Expected Chromatographic Parameters
The following table provides a hypothetical example of quantitative data that could be obtained after method optimization. Actual values will vary depending on the specific isomers and the final chromatographic conditions.
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| Isomer 1 | 12.5 | - | 1.1 |
| This compound | 13.8 | 2.1 | 1.2 |
| Isomer 2 | 15.2 | 2.5 | 1.1 |
Visualizations
Experimental Workflow for Method Development
Caption: A typical workflow for developing an HPLC method for this compound isomer separation.
Troubleshooting Logic for Poor Resolution
Caption: A decision tree for troubleshooting poor resolution in this compound chromatography.
References
Technical Support Center: Enhancing Uncaric Acid NMR Signal Intensity
Welcome to the technical support center for NMR spectroscopy analysis of Uncaric acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their NMR experiments and enhance signal intensity for this valuable triterpenoid.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low signal-to-noise ratio for my this compound sample. What are the most common causes?
A1: A low signal-to-noise (S/N) ratio in the NMR spectrum of this compound can stem from several factors:
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Low Sample Concentration: this compound, like many triterpenoids, may have limited solubility in common NMR solvents. Insufficient concentration is a primary cause of weak signals.
-
Improper Solvent Selection: The choice of deuterated solvent significantly impacts both solubility and the resolution of NMR signals. A suboptimal solvent can lead to poor signal intensity.
-
Suboptimal Acquisition Parameters: The pulse sequence, relaxation delay, and number of scans are critical parameters that must be optimized for the specific properties of this compound to achieve a strong signal.
-
Poor Spectrometer Shimming: An inhomogeneous magnetic field across the sample will lead to broad peaks and a reduced S/N ratio.
Q2: Which deuterated solvent is recommended for this compound NMR spectroscopy?
A2: For ursane-type triterpenoids like this compound, Pyridine-d5 is often a good choice due to its ability to dissolve polar compounds and to shift hydroxyl proton signals downfield, reducing overlap with other resonances. Methanol-d4 and Chloroform-d (CDCl3) can also be used, but solubility may be more limited. It is advisable to perform solubility tests with small amounts of your sample in different deuterated solvents to determine the most suitable one.
Q3: What is a typical concentration range for a this compound NMR sample?
A3: For a standard 5 mm NMR tube, a concentration of 10-30 mg/mL is a good starting point for ¹H NMR. For ¹³C NMR, which is inherently less sensitive, a higher concentration of 50-100 mg/mL is recommended to obtain a good spectrum in a reasonable time.
Q4: How can I confirm the identity of this compound in my sample using NMR?
A4: The structural confirmation of this compound (3β,6β,19α-trihydroxy-urs-12-en-28-oic acid) can be achieved by comparing the acquired ¹H and ¹³C NMR chemical shifts with reported literature values. Key characteristic signals include the olefinic proton at C-12 and the various methyl group singlets. Two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | - Low sample concentration.- Insufficient number of scans.- Incorrect receiver gain setting. | - Increase the concentration of this compound in the sample.- Increase the number of scans (NS). Remember that S/N increases with the square root of NS.- Optimize the receiver gain (RG) to maximize the signal without causing ADC overflow. |
| Broad Peaks | - Poor shimming.- Sample aggregation.- Presence of paramagnetic impurities. | - Carefully shim the spectrometer on your sample.[1]- Try a different solvent or sonicate the sample to break up aggregates.- Filter the sample to remove any particulate matter. |
| Signal Overlap | - Inherent complexity of the triterpenoid structure. | - Use a higher-field NMR spectrometer for better signal dispersion.- Acquire 2D NMR spectra (e.g., COSY, HSQC) to resolve overlapping signals.- Consider using a different deuterated solvent, as solvent effects can alter chemical shifts.[1] |
| Inaccurate Quantification (qNMR) | - Incomplete relaxation of nuclei.- Non-uniform excitation of signals.- Inaccurate integration of peaks. | - Ensure the relaxation delay (D1) is at least 5 times the longest T1 relaxation time of the signals of interest.- Use a calibrated 90° pulse width.- Carefully phase and baseline correct the spectrum before integration. |
Experimental Protocols
Protocol 1: Sample Preparation for Qualitative NMR
-
Solvent Selection: Test the solubility of a small amount of this compound in Pyridine-d5, Methanol-d4, and CDCl3 to determine the best solvent.
-
Sample Weighing: Accurately weigh 10-30 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Final Volume: Ensure the final volume in the NMR tube is sufficient to cover the detection coils (typically around 4-5 cm in height).
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Protocol 2: Quantitative NMR (qNMR) of this compound
This protocol is adapted from a validated method for the quantification of a similar triterpenoid, ursolic acid, and can be optimized for this compound.[2][3]
-
Internal Standard Selection: Choose a suitable internal standard (IS) that has a simple spectrum, is stable, does not react with this compound, and has resonances that do not overlap with the analyte signals. Maleic acid or 1,3,5-trimethoxybenzene are potential candidates.
-
Sample and Standard Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Accurately weigh a known amount of the internal standard (e.g., 5-10 mg).
-
Dissolve both the sample and the internal standard in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Pyridine-d5) in a vial.
-
-
NMR Data Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and sensitivity.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Pulse Angle: Use a 30° or 45° flip angle to ensure complete relaxation between scans.
-
Relaxation Delay (D1): Set D1 to at least 5 times the longest T1 of the signals of interest (for both this compound and the IS). A D1 of 10-15 seconds is a conservative starting point.
-
Acquisition Time (AQ): Use a sufficiently long acquisition time (e.g., 2-4 seconds) to ensure high digital resolution.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16-64) to achieve a good S/N ratio.
-
-
Data Processing and Quantification:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the S/N ratio.
-
Carefully perform manual phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound and a known signal of the internal standard.
-
Calculate the concentration of this compound using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (MWₓ / MWₛ) * (mₛ / V)
Where:
-
Cₓ = Concentration of this compound
-
Iₓ = Integral of the this compound signal
-
Nₓ = Number of protons for the integrated this compound signal
-
Iₛ = Integral of the internal standard signal
-
Nₛ = Number of protons for the integrated internal standard signal
-
MWₓ = Molecular weight of this compound
-
MWₛ = Molecular weight of the internal standard
-
mₛ = Mass of the internal standard
-
V = Volume of the solvent
-
-
Data Presentation
Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives in CDCl₃
Data for a closely related derivative, 3β,6β,19α-trihydroxy-urs-12-en-28-oic acid-24-carboxylic acid methyl ester.
| Position | δC (ppm) | δH (ppm) (J in Hz) |
| 3 | 77.40 | 3.90 (m) |
| 6 | 72.06 | 3.84 (m) |
| 12 | 129.72 | 5.32 (t, 3.6) |
| 13 | 139.51 | - |
| 18 | 55.36 | 2.52 (s) |
| 19 | 73.82 | - |
| 23 | 12.88 | 1.48 (s) |
| 24 | 180.49 | - |
| 25 | 17.63 | 1.07 (s) |
| 26 | 18.65 | 1.32 (s) |
| 27 | 25.03 | 1.33 (s) |
| 28 | 182.52 | - |
| 29 | 27.27 | 1.20 (s) |
| 30 | 16.77 | 0.93 (d, 7.2) |
| OCH₃ | 52.59 | 3.69 (s) |
Visualizations
Caption: Workflow for quantitative NMR (qNMR) analysis of this compound.
Caption: Troubleshooting logic for low NMR signal intensity of this compound.
References
- 1. Optimizing the extraction of ursolic acid from loquat leaf using 1H-qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Quantitation of Ursolic and Oleanolic Acids in Ilex aquifolium L. Leaf Extracts Using 13C and 1H-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Triterpene from the Plant of Uncaria Macrophylla - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Uncaric Acid vs. Ursolic Acid: A Comparative Analysis of Anti-Inflammatory Effects
A detailed examination of the anti-inflammatory properties of Uncaric acid and Ursolic acid, two structurally similar pentacyclic triterpenoids, reveals distinct potencies and mechanistic nuances. While both compounds exhibit significant anti-inflammatory activity, current research suggests that this compound may hold an edge in specific inflammatory pathways, particularly in the inhibition of nitric oxide production.
This guide provides a comprehensive comparison of the anti-inflammatory effects of this compound and Ursolic acid, presenting key quantitative data, detailed experimental protocols, and visualizations of the signaling pathways involved. This information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these two promising natural compounds.
Quantitative Analysis of Anti-Inflammatory Activity
The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound and Ursolic acid. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to differing experimental conditions.
| Target | This compound (Ursonic Acid) | Ursolic Acid | Experimental Model |
| Nitric Oxide (NO) Production | IC50: 4.94 µM[1] | No repressive action observed in one study[1] | Lipopolysaccharide (LPS)-induced RAW264.7 murine macrophage cells |
| NF-κB Activation | IC50: 0.94 - 15 µM (derivatives) | Suppresses TNF-α induced NF-κB activation | H460 human lung cancer cells |
| In vivo Edema | 53% inhibition at 50 mg/kg[1] | 28-71% inhibition at 150-300 mg/kg (Aspirin for comparison)[1] | Carrageenan-induced rat paw edema |
| IL-2 and TNF-α Production | Data not available | IC50: ~32.5 µM (cell growth inhibition) | Phorbol myristate acetate (PMA)/Phytohaemagglutinin (PHA) induced Jurkat leukemic T-cells |
Mechanistic Insights: Signaling Pathways
Both this compound and Ursolic acid exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanism for both compounds involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of pro-inflammatory gene expression.
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this guide, offering a framework for reproducible research.
Inhibition of Nitric Oxide Production in RAW264.7 Macrophages
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Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or Ursolic acid for 1 hour. Subsequently, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce nitric oxide (NO) production.
-
NO Quantification: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.
Carrageenan-Induced Rat Paw Edema
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Animals: Male Wistar rats weighing between 150-200g are used.
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Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered to the right hind paw of the rats to induce localized edema.
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Treatment: this compound, Ursolic acid, or a reference anti-inflammatory drug (e.g., aspirin) is administered orally or intraperitoneally at a specified dose (e.g., 50 mg/kg) 1 hour before the carrageenan injection.
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Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
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Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Discussion and Future Directions
The comparative data, though limited, suggests that this compound is a more potent inhibitor of nitric oxide production in vitro than Ursolic acid.[1] The in vivo data on edema inhibition also indicates a strong anti-inflammatory effect for this compound. The inhibitory activity of this compound derivatives on NF-κB activation further underscores its potential as a powerful anti-inflammatory agent.
Ursolic acid, while showing less pronounced direct inhibition of NO in the cited study, has a broader documented range of anti-inflammatory activities, including the suppression of pro-inflammatory cytokines like IL-2 and TNF-α. Its effects on NF-κB and COX-2 are also well-established.
To provide a more definitive comparison, further research is required. Specifically, head-to-head studies comparing the IC50 values of this compound and Ursolic acid on a wider range of inflammatory mediators (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-1, COX-2, iNOS) under identical experimental conditions are crucial. Elucidating the precise molecular targets and downstream effects of this compound will also be vital in fully understanding its anti-inflammatory profile.
References
Unlocking Uncaric Acid: A Comparative Guide to Solvent Extraction Efficacy
For Researchers, Scientists, and Drug Development Professionals
Uncaric acid, a pentacyclic triterpenoid carboxylic acid found in plants of the Uncaria genus, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antiviral activities. Efficient extraction of this valuable compound from its natural sources is a critical first step in research and drug development. This guide provides a comparative overview of the efficacy of different extraction solvents for this compound, supported by experimental data from analogous compounds and detailed methodologies.
Solvent Efficacy Comparison: Insights from Ursolic Acid Extraction
Direct comparative studies on the extraction of this compound using a wide range of solvents are limited in publicly available literature. However, due to its structural similarity to Ursolic acid, another well-studied pentacyclic triterpenoid, we can draw valuable inferences from the extensive research on Ursolic acid extraction. The choice of solvent significantly impacts the yield and purity of the extracted compound.
Below is a summary of quantitative data from studies on Ursolic acid extraction, which can serve as a strong indicator for selecting solvents for this compound extraction.
| Solvent System | Plant Material | Extraction Method | Yield of Ursolic Acid | Reference |
| 95% Ethanol | Apple Processing Waste | Ultrasound-Assisted Extraction | 4.585 mg/g | [1] |
| 80% Ethanol | Bruckenthalia spiculifolia | Maceration | ~1.97% of extract | [2] |
| 80% Ethanol | Bruckenthalia spiculifolia | Ultrasonic Extraction | ~2.85% of extract | [2] |
| 82.23% Ethanol | Apple Pomace | Microwave-Assisted Extraction | 88.87% (relative yield) | [3] |
| Ethyl Acetate | Eucalyptus tereticornis Leaves | Solvent Extraction | 1.7% (m/m) | [4] |
| Methanol | General | Solvent Extraction | Commonly Used | [4] |
| Alkalinized 95% Ethanol (2% NaOH) | Myrtaceae species leaves | Shaking at Room Temperature | 7-20% UA in extract | [5] |
Key Takeaways:
-
Ethanol , particularly in aqueous solutions (80-95%), consistently demonstrates high efficacy in extracting Ursolic acid. This is likely due to its polarity, which is suitable for dissolving triterpenoid carboxylic acids.
-
Microwave-assisted and ultrasonic extraction methods can significantly enhance extraction yields and reduce extraction times compared to conventional methods like maceration.
-
Ethyl acetate is also an effective solvent, suggesting that solvents with moderate polarity are well-suited for this class of compounds.
-
Methanol is another commonly employed solvent, indicating its utility in solubilizing these triterpenoids.
-
An alkalinized ethanol solution can be a highly effective method for obtaining extracts rich in triterpene acids.
Based on this analogous data, a systematic investigation into the efficacy of ethanol (at varying concentrations), ethyl acetate, and methanol for this compound extraction is highly recommended.
Experimental Protocols
Below are detailed methodologies for key experiments related to the extraction and quantification of triterpenoid carboxylic acids like this compound.
General Solvent Extraction Protocol (Maceration)
This protocol outlines a standard procedure for solvent extraction that can be adapted for various solvents to determine their efficacy.
-
Sample Preparation: The plant material (e.g., dried and powdered leaves or bark of Uncaria species) is accurately weighed.
-
Extraction: A known volume of the selected solvent (e.g., 80% ethanol, ethyl acetate, or methanol) is added to the plant material in a sealed container. A solid-to-solvent ratio of 1:10 to 1:20 (w/v) is commonly used.
-
Maceration: The mixture is agitated at room temperature for a specified period, typically ranging from 24 to 72 hours, to allow for the solvent to penetrate the plant matrix and dissolve the target compounds.
-
Filtration: The mixture is filtered through an appropriate filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue.
-
Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Quantification: The concentration of this compound in the crude extract is determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC) for Quantification
This method allows for the accurate measurement of this compound in the obtained extracts.
-
Standard Preparation: A stock solution of pure this compound standard is prepared in a suitable solvent (e.g., methanol). A series of calibration standards are then prepared by diluting the stock solution to different concentrations.
-
Sample Preparation: A known weight of the crude extract is dissolved in the mobile phase or a suitable solvent to a known volume. The solution is then filtered through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a small percentage of acid like formic acid or phosphoric acid to improve peak shape). A typical mobile phase could be acetonitrile: 0.3% phosphoric acid in water (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength of approximately 210 nm.
-
Injection Volume: 10-20 µL.
-
-
Analysis: The calibration standards are injected to generate a standard curve. The extract samples are then injected, and the peak area corresponding to this compound is used to calculate its concentration based on the standard curve.
Visualizing the Process and Pathway
To further clarify the experimental workflow and a potential mechanism of action for this compound, the following diagrams are provided.
Caption: A general experimental workflow for the extraction and purification of this compound.
Caption: Plausible inhibitory effect of this compound on the NF-κB inflammatory signaling pathway.
Conclusion
While direct comparative data for this compound extraction is still emerging, the wealth of information available for the structurally similar Ursolic acid provides a strong foundation for developing efficient extraction protocols. Aqueous ethanol appears to be a highly promising solvent, particularly when combined with modern extraction techniques. The provided experimental protocols and diagrams offer a practical starting point for researchers aiming to isolate and study this compound. Further investigation into the specific signaling pathways modulated by this compound will be crucial in elucidating its full therapeutic potential.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. bch.ro [bch.ro]
- 3. Optimizing microwave-assisted extraction of ursolic acid from apple pomace using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijesrr.org [ijesrr.org]
- 5. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Uncaric Acid and Oleanolic Acid in Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral properties of two pentacyclic triterpenoid compounds: Uncaric acid and Oleanolic acid. While a direct head-to-head experimental study is not publicly available, this document synthesizes existing data to offer a comparative overview of their antiviral activity, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Antiviral Activity
Table 1: Antiviral Activity of Oleanolic Acid
| Virus Target | Assay | Cell Line | Efficacy Metric | Value | Reference |
| Hepatitis C Virus (HCV) | NS5B RdRp Inhibition Assay | HepG2-5B | IC50 | 1.8 µM | [1] |
| Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction Assay | Vero | EC50 | 6.8 µg/mL | |
| Herpes Simplex Virus-2 (HSV-2) | Plaque Reduction Assay | Vero | EC50 | 7.8 µg/mL | |
| Influenza A/WSN/33 (H1N1) | Neuraminidase Inhibition Assay | MDCK | IC50 | 41.2 µM (for a derivative) |
Table 2: Antiviral Activity of this compound
| Virus Target | Assay | Cell Line | Efficacy Metric | Value | Reference |
| Human Immunodeficiency Virus-1 (HIV-1) | Not Specified | Not Specified | IC50 / EC50 | Data not available | [2][3] |
| Human Rhinovirus 1B (HRV 1B) | Not Specified | Not Specified | IC50 / EC50 | Data not available | [2][3] |
| Sin Nombre Virus (SNV) | Not Specified | Not Specified | IC50 / EC50 | Data not available | [2][3] |
Mechanisms of Antiviral Action & Signaling Pathways
Oleanolic acid has been shown to exert its antiviral effects through multiple mechanisms, including the inhibition of viral entry and replication. Its immunomodulatory properties, which involve the modulation of key signaling pathways, also contribute to its antiviral activity. The precise antiviral mechanism of this compound remains to be elucidated.
Oleanolic Acid: Modulation of NF-κB and MAPK Signaling Pathways
Oleanolic acid has been reported to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5][6][7][8] These pathways are crucial for the host inflammatory response and can be hijacked by viruses to facilitate their replication. By suppressing these pathways, Oleanolic acid can reduce virus-induced inflammation and potentially inhibit viral propagation.
Caption: Oleanolic acid inhibits NF-κB and MAPK pathways.
This compound: Mechanism of Action
The specific molecular targets and signaling pathways affected by this compound in the context of its antiviral activity have not yet been reported in the available scientific literature.
Experimental Protocols
The following are detailed methodologies for key antiviral assays relevant to the study of triterpenoids like this compound and Oleanolic acid.
Plaque Reduction Assay (for HSV)
This assay is a gold standard for determining the infectivity of lytic viruses and the efficacy of antiviral compounds.
-
Cell Seeding: Plate a monolayer of susceptible cells (e.g., Vero cells) in 12-well plates at a density of 4 x 10^5 cells/well and incubate overnight.[2]
-
Virus Inoculation: Infect the cell monolayer with a known amount of virus (e.g., 50 plaque-forming units, PFU) and allow for adsorption for 1 hour at 37°C.[2]
-
Compound Treatment: Remove the virus inoculum and add fresh medium containing various concentrations of the test compound (e.g., this compound or Oleanolic acid). A positive control (e.g., Acyclovir) and a vehicle control (e.g., DMSO) should be included.[2]
-
Overlay: Add an overlay medium (e.g., medium with 0.8% methylcellulose) to restrict virus spread to adjacent cells.[2]
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Staining and Counting: Fix the cells and stain with a solution like crystal violet. Count the number of plaques in each well to determine the percentage of plaque reduction compared to the vehicle control.[2]
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
Caption: Workflow for a Plaque Reduction Assay.
Neuraminidase Inhibition Assay (for Influenza Virus)
This assay measures the ability of a compound to inhibit the activity of the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells.
-
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a working solution of the fluorescent substrate, 4-methylumbelliferyl-N-acetylneuraminic acid (MUNANA).
-
Enzyme Reaction: In a 96-well plate, mix the diluted test compound with a standardized amount of influenza virus. Incubate at room temperature for 45 minutes to allow for inhibitor binding.
-
Substrate Addition: Add the MUNANA substrate to each well and incubate at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., ethanol and NaOH mixture).
-
Fluorescence Reading: Measure the fluorescence intensity using a fluorometer (excitation ~355 nm, emission ~460 nm).
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration and determine the IC50 value.
Reverse Transcriptase (RT) Inhibition Assay (for HIV)
This assay assesses the ability of a compound to inhibit the activity of reverse transcriptase, an enzyme essential for the replication of retroviruses like HIV.
-
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a reaction mixture containing a template/primer (e.g., poly(A)·(dT)15), dNTPs (one of which is labeled, e.g., with digoxigenin and biotin), and reaction buffer.
-
RT Reaction: In a microplate, combine the test compound dilutions with a known amount of HIV-1 reverse transcriptase and the reaction mixture.
-
Incubation: Incubate the plate to allow for the synthesis of the DNA product.
-
Detection: The newly synthesized DNA, labeled with biotin, is captured on a streptavidin-coated plate. The incorporated digoxigenin is then detected using an anti-digoxigenin-peroxidase conjugate and a colorimetric substrate.
-
Data Analysis: Measure the absorbance and calculate the percentage of RT inhibition for each compound concentration to determine the IC50 value.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | C30H48O5 | CID 10838721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 6. Antiviral Mechanism of Virucidal Sialic Acid Modified Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unica.it [iris.unica.it]
- 8. Antiviral activity of Sambucus FormosanaNakai ethanol extract and related phenolic acid constituents against human coronavirus NL63 - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory validation of a quantitative method for Uncaric acid
An Inter-laboratory validated quantitative method for Uncaric acid has not been published. This guide provides a comparison of suitable analytical methods for the quantification of this compound, based on validated methods for similar compounds such as triterpenoid saponins and carboxylic acids. The information presented here is intended to guide researchers, scientists, and drug development professionals in establishing and validating a robust analytical method for this compound.
Comparison of Analytical Methods for this compound Quantification
The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most common and suitable techniques.
Table 1: Comparison of HPLC-UV and LC-MS/MS Methods for the Quantification of Carboxylic Acids and Triterpenoid Saponins
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection based on UV absorbance of chromophores. | Separation based on polarity, detection based on mass-to-charge ratio, offering high selectivity and sensitivity. |
| Selectivity | Moderate. Susceptible to interference from co-eluting compounds with similar UV absorption.[1] | High. Specific detection using precursor and product ion transitions minimizes matrix effects. |
| Sensitivity (LOD/LOQ) | Generally in the µg/mL to ng/mL range. For some carboxylic acids, LOD can be around 0.13-0.33 mM.[1] | High, often in the ng/mL to pg/mL range. For usnic acid, LOD was 2.2 ng/mL and LOQ was 32.3 ng/mL.[2] |
| Linearity (R²) | Typically ≥ 0.99. | Typically ≥ 0.99. |
| Precision (%RSD) | Generally < 5% for intra- and inter-day precision. | Generally < 15% for intra- and inter-day precision. |
| Accuracy (%Recovery) | Typically within 80-120%. | Typically within 80-120%. |
| Cost | Lower instrument and operational cost. | Higher instrument and operational cost. |
| Derivatization | May be required for compounds lacking a strong chromophore to enhance UV detection.[3] | Can be used to improve ionization efficiency and chromatographic retention.[3][4] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility. Below are representative protocols for sample preparation and analysis using HPLC-UV and LC-MS/MS, which can be adapted for this compound.
Protocol 1: Quantification of a Triterpenoid Saponin using HPLC-UV
This protocol is based on a validated method for the quantification of similar compounds and can be optimized for this compound.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract and clean up the analyte from the sample matrix.
-
Materials: C18 SPE cartridges, methanol, water, sample containing this compound.
-
Procedure:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load 1 mL of the sample solution onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
-
2. HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV detector, C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for the separation of triterpenoid saponins. The specific gradient program needs to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: this compound lacks a strong chromophore, so detection is typically performed at a low wavelength, such as 210 nm.[1]
-
Injection Volume: 20 µL.
-
Quantification: Based on a calibration curve prepared from a certified reference standard of this compound.
Protocol 2: Quantification of a Carboxylic Acid using LC-MS/MS
This protocol provides a highly sensitive and selective method for quantification.
1. Sample Preparation (Protein Precipitation)
-
Objective: To remove proteins from biological samples (e.g., plasma, serum).
-
Materials: Acetonitrile, sample containing this compound.
-
Procedure:
-
To 100 µL of the sample, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC-UV method, using a C18 column and a gradient of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Negative ESI is often suitable for carboxylic acids.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. These transitions need to be determined by infusing a standard solution of this compound.
-
-
Quantification: Based on the peak area ratio of the analyte to an internal standard, using a calibration curve.
Method Validation Workflow and Logic
The validation of an analytical method ensures its suitability for the intended purpose. The following diagrams illustrate a typical workflow for quantitative method validation and the logical relationship of the validation process based on ICH guidelines.
Caption: Experimental workflow for quantitative method validation.
Caption: Logical relationship of the validation process.
References
- 1. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Uncaric Acid and Its Glycosidic Derivatives
For Immediate Release
This guide provides a detailed comparative analysis of the bioactive properties of Uncaric acid, a pentacyclic triterpenoid, and its glycosidic forms. This document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of current experimental findings, methodologies, and an exploration of the underlying signaling pathways. While direct comparative studies are limited, this guide synthesizes available data to highlight the distinct and overlapping bioactivities of the aglycone and its glycosides.
Introduction to this compound and Its Glycosides
This compound is a naturally occurring triterpenoid found in several medicinal plants, notably within the Uncaria genus, commonly known as Cat's Claw, as well as in Eriobotrya japonica[1]. In nature, this compound often exists in its glycosidic forms, where one or more sugar moieties are attached to the aglycone structure. A prominent example of such a glycoside is Uncarinic acid C. Glycosylation can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, affecting its solubility, bioavailability, and interaction with biological targets. This guide explores the differences in the bioactivity of this compound and its glycosidic counterparts, with a focus on their anticancer and anti-inflammatory potential.
Comparative Bioactivity: Anticancer and Anti-inflammatory Effects
The addition of sugar moieties can modulate the biological activity of this compound, leading to differences in efficacy and potency. The following tables summarize the available quantitative data on the bioactivity of Uncarinic acid C, a glycosidic form of this compound. Data for the aglycone, this compound, is less prevalent in the literature, preventing a direct quantitative comparison in this guide.
Table 1: Anticancer Activity of Uncarinic Acid C
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Uncarinic Acid C | A549 (Human Lung Carcinoma) | Proliferation Inhibition | 0.5 µg/mL | (Lee et al., 2000) |
| Uncarinic Acid C | N/A | Phospholipase Cγ1 (PLCγ1) Inhibition | 9.5 µM | (Lee et al., 2000) |
Note: IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways in Bioactivity
The biological effects of this compound and its glycosides are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.
Anticancer Activity: Apoptosis Signaling
Triterpenoids are known to induce apoptosis in cancer cells through multiple signaling cascades. While the specific targets of this compound in these pathways are yet to be fully elucidated, a general representation of the intrinsic and extrinsic apoptosis pathways is provided below. The activation of these pathways leads to the activation of caspases, which are the executioners of apoptosis.
Caption: General overview of the extrinsic and intrinsic apoptosis pathways.
Anti-inflammatory Activity: NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of natural products. Uncarinic acid C has been suggested to modulate immune responses, and while its direct effect on NF-κB is under investigation, the pathway remains a probable target.
Caption: Simplified representation of the canonical NF-κB signaling pathway.
Uncarinic Acid C and PLCγ1 Signaling
The study by Lee et al. (2000) identified Uncarinic acid C as an inhibitor of Phospholipase Cγ1 (PLCγ1). PLCγ1 is a crucial enzyme in signal transduction, hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers regulate a variety of cellular processes, including cell proliferation and differentiation. Inhibition of PLCγ1 by Uncarinic acid C represents a key mechanism for its anticancer activity.
Caption: Mechanism of action of Uncarinic Acid C via PLCγ1 inhibition.
Experimental Protocols
The following are standardized experimental protocols for assessing the cytotoxicity and anti-inflammatory activity of compounds like this compound and its glycosides.
Cytotoxicity Assessment: MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.
Workflow of MTT Assay
Caption: Step-by-step workflow of the MTT assay for cytotoxicity.
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound or its glycosides in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Anti-inflammatory Assessment: Nitric Oxide (NO) Assay
This protocol describes the Griess assay to measure the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
Workflow of Nitric Oxide Assay
Caption: Workflow for the determination of nitric oxide production.
Detailed Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or its glycosides for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the wells (final concentration of 1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Conclusion and Future Directions
The available evidence suggests that glycosylation of this compound, as seen in Uncarinic acid C, can lead to potent anticancer activity through the inhibition of key signaling enzymes like PLCγ1. While direct comparative data with the aglycone is currently lacking, the study of these natural compounds offers a promising avenue for the development of novel therapeutic agents.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to compare the bioactivity of this compound and its various glycosidic forms.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship: Investigating how the type and position of the sugar moiety influence the biological activity.
Such studies will provide a clearer understanding of the therapeutic potential of this important class of natural products.
References
Safety Operating Guide
Personal protective equipment for handling Uncaric acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Uncaric acid in a laboratory setting. The following procedures are based on general best practices for handling solid, non-volatile organic acids and should be supplemented by a substance-specific Safety Data Sheet (SDS) obtained from your supplier.
I. Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal safety is crucial. The following table summarizes the required personal protective equipment.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Protects eyes from dust particles and potential splashes of solutions. |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact with the compound. |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust or aerosols. | Minimizes inhalation of fine particles. |
General Hygiene: Always wash hands thoroughly with soap and water after handling this compound, before eating, drinking, or smoking, and at the end of the workday.
II. Storage and Handling Plan
Proper storage and handling are vital to maintain the integrity of this compound and ensure a safe laboratory environment.
Storage Conditions:
| Parameter | Temperature Range | Additional Requirements |
| Short-term Storage | 0°C | Keep in a tightly sealed container. |
| Long-term Storage | -20°C | Desiccated environment is recommended. |
| Solutions in DMSO | -20°C | Store as aliquots in tightly sealed vials for up to two weeks.[1] |
| General Storage | 2-8°C | As stated on the product vial, keep tightly sealed for up to 24 months.[1] |
Receiving and Handling Protocol:
-
Visual Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Equilibration: Before opening, allow the product to equilibrate to room temperature for at least one hour.[1] This prevents condensation from forming inside the vial.
-
Collection of Material: If the compound has adhered to the cap or neck of the vial during transport, gently shake the vial to settle the contents to the bottom. For liquid products, a brief centrifugation at 200-500 RPM will gather the liquid.[1]
-
Weighing and Solution Preparation:
-
Perform in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust.
-
Use appropriate PPE as detailed in Section I.
-
This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]
-
Prepare solutions on the day of use whenever possible.[1]
-
III. Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation or other symptoms develop. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills of the solid, carefully sweep or scoop up the material, avoiding dust generation, and place it in a designated, labeled waste container. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
IV. Disposal Plan
All waste containing this compound must be treated as chemical waste and disposed of in accordance with institutional and local environmental regulations.
Step-by-Step Disposal Protocol:
-
Collection: Collect all this compound waste, including unused material, contaminated labware, and spill cleanup materials, in a clearly labeled, sealed, and appropriate waste container.
-
Neutralization (for acidic waste solutions):
-
This procedure should only be performed by trained personnel in a fume hood with appropriate PPE.
-
Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring.[2]
-
Monitor the pH of the solution. The goal is to reach a neutral pH (between 6.0 and 8.0).
-
Be aware that neutralization reactions can generate heat and gas; proceed with caution.
-
-
Final Disposal:
-
Once neutralized, the solution may be eligible for drain disposal, followed by a large volume of water, depending on local regulations.
-
For solid waste and non-neutralized solutions, arrange for pickup by your institution's hazardous waste disposal service. Never dispose of untreated chemical waste down the drain or in regular trash.
-
Below is a diagram illustrating the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
